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cl-387785

Cat. No.: B8008097
CAS No.: 253310-44-0
M. Wt: 381.2 g/mol
InChI Key: BTYYWOYVBXILOJ-UHFFFAOYSA-N
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Description

N-{4-[(3-bromophenyl)amino]quinazolin-6-yl}but-2-ynamide is a member of the class of quinazolines that is 4,6-diaminoquinazoine in which the one of the hydrogens attached to the amino group at position 4 has been replaced by a m-bromophenyl group while one of the hydrogens attached to the amino group at position 6 has been replaced by a but-2-ynoyl group. It has a role as an epidermal growth factor receptor antagonist, an antineoplastic agent and an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor. It is a member of quinazolines, a ynamide, a member of bromobenzenes and a secondary carboxamide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H13BrN4O B8008097 cl-387785 CAS No. 253310-44-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(3-bromoanilino)quinazolin-6-yl]but-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN4O/c1-2-4-17(24)22-14-7-8-16-15(10-14)18(21-11-20-16)23-13-6-3-5-12(19)9-13/h3,5-11H,1H3,(H,22,24)(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYYWOYVBXILOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401236539
Record name N-[4-[(3-Bromophenyl)amino]-6-quinazolinyl]-2-butynamide
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Molecular Weight

381.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194423-06-8
Record name N-[4-[(3-Bromophenyl)amino]-6-quinazolinyl]-2-butynamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=194423-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CL-387785
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194423068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[4-[(3-Bromophenyl)amino]-6-quinazolinyl]-2-butynamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CL-387785
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4W27J1Z8B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of CL-387785: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL-387785, also known as EKI-785, is a potent and selective irreversible inhibitor of the epidermal growth factor receptor (EGFR).[1][2] Its mechanism of action is centered on the covalent modification of the EGFR kinase domain, leading to the sustained blockade of downstream signaling pathways crucial for cell proliferation, survival, and metastasis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes.

Mechanism of Action: Irreversible EGFR Inhibition

This compound is classified as a second-generation EGFR tyrosine kinase inhibitor (TKI). Unlike first-generation reversible inhibitors, this compound contains a reactive butynamide moiety that forms a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain.[3] This irreversible binding leads to a prolonged and potent inhibition of EGFR autophosphorylation and the subsequent activation of downstream signaling cascades.[1]

A key feature of this compound is its ability to overcome resistance to first-generation EGFR inhibitors, such as gefitinib and erlotinib, which is often mediated by a secondary mutation in the EGFR kinase domain, T790M.[4][5] The T790M mutation increases the affinity of the receptor for ATP, thereby outcompeting reversible inhibitors. However, the covalent binding mechanism of this compound allows it to effectively inhibit the T790M mutant, making it a valuable tool in the study of and potential treatment for resistant cancers.[3][5]

The primary downstream signaling pathways affected by EGFR inhibition include the Ras-Raf-MAPK pathway, which is critical for cell proliferation, and the PI3K/Akt pathway, a major regulator of cell survival and apoptosis.[6] By blocking EGFR activation, this compound effectively dampens these pro-tumorigenic signals.

Signaling Pathway Diagram

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf Ras-Raf-MAPK Pathway cluster_pi3k_akt PI3K/Akt Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2/Sos EGFR->Grb2 Autophosphorylation recruits PI3K PI3K EGFR->PI3K Autophosphorylation recruits Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Cell Proliferation, Invasion, Metastasis MAPK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival, Anti-apoptosis Akt->Survival CL387785 This compound CL387785->EGFR Irreversibly Inhibits

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified across various experimental systems. The following tables summarize the key potency data.

Table 1: In Vitro Inhibitory Activity of this compound
Target/ProcessIC50 ValueCell Line/SystemReference
EGFR Kinase370 pMRecombinant Enzyme[1][2][4]
EGF-stimulated Autophosphorylation5 nMCells[1][4]
Cell Proliferation31 nMCell lines overexpressing EGF-R or c-erbB-2[4]
H1975 Cell Proliferation (10 nM)Survival Fraction < 0H1975[7][8]
H1975 Cell Proliferation (25 nM)Survival Fraction < 0H1975[7][8]
H1975 Cell Proliferation (50 nM)Survival Fraction < 0H1975[7][8]
H1975 Cell Proliferation (100 nM)Survival Fraction < 0H1975[7][8]
Table 2: In Vivo Efficacy of this compound
Tumor ModelDoseRoute of AdministrationEffectReference
EGF-R Overexpressing Nude Mice80 mg/kg/dayp.o.Profoundly blocks tumor growth[1][4]
HCA-7-induced Xenograft25 mg/kgi.p.Reduced tumor growth[1]
HCA-7-induced Xenograft100 mg/kgi.p.Complete prevention of tumor growth[1]
HCT-116-induced Xenograft50 mg/kgi.p.Reduced tumor growth[1][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments used to characterize the mechanism of action of this compound.

EGFR Kinase Assay (In Vitro)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant EGFR.

Materials:

  • This compound

  • Recombinant EGFR enzyme

  • 100 mM HEPES, pH 7.4

  • 30 mM HEPES, pH 7.4

  • Peptide substrate (e.g., RR-SRC)

  • 4x reaction buffer (50 mM HEPES, pH 7.4, 80 µM ATP, 40 mM MnCl2, 200 µM sodium orthovanadate)

  • [³³P]ATP

  • P81 filter papers

  • 0.5% phosphoric acid

  • Liquid scintillation counter

Protocol:

  • Prepare a 500 µM stock solution of this compound in 100% DMSO.[1]

  • Dilute the this compound stock solution to desired concentrations with 30 mM HEPES, pH 7.4.[1]

  • In a microcentrifuge tube, incubate 10 µL of the diluted this compound with 3 µL of recombinant EGFR enzyme (1:120 dilution in 100 mM HEPES, pH 7.4) on ice for 10 minutes.[1]

  • To initiate the kinase reaction, add a master mix containing:

    • 5 µL peptide (400 µM final concentration)

    • 10 µL of 4x reaction buffer

    • 0.30 µL [³³P]ATP

    • 12 µL H₂O

  • Incubate the reaction mixture for 90 minutes at room temperature.[1]

  • Spot the entire reaction volume onto P81 filter papers.[1]

  • Wash the filter discs twice with 0.5% phosphoric acid to remove unincorporated [³³P]ATP.[1]

  • Measure the radioactivity on the filter papers using a liquid scintillation counter to determine the extent of peptide phosphorylation.[1]

  • Calculate the IC50 value from the dose-response curve.

Cell Proliferation Assay (MTS Assay)

This assay determines the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., H1975, or cells overexpressing EGFR or HER2/neu)

  • Complete cell culture medium

  • 96-well flat-bottomed plates

  • This compound

  • CellTiter 96® AQueous One Solution Reagent (MTS)

  • Plate reader

Protocol:

  • Seed 10,000 cells per well in a 96-well plate and allow them to adhere overnight.[1]

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing various concentrations of this compound.

  • Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO₂.[1]

  • Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours until a color change is observed.

  • Measure the absorbance at 490 nm using a plate reader.

  • Determine the IC50 value from the dose-response curves.[1]

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Assays cluster_invivo In Vivo Studies Kinase_Assay EGFR Kinase Assay Kinase_IC50 Determine IC50 (Direct Inhibition) Kinase_Assay->Kinase_IC50 Cell_Culture Culture Cancer Cell Lines MTS_Assay MTS Proliferation Assay Cell_Culture->MTS_Assay Apoptosis_Assay Flow Cytometry (Apoptosis) Cell_Culture->Apoptosis_Assay Migration_Assay Transwell/Wound Healing (Migration/Invasion) Cell_Culture->Migration_Assay Cell_IC50 Determine IC50 (Proliferation) MTS_Assay->Cell_IC50 Apoptosis_Rate Quantify Apoptosis Apoptosis_Assay->Apoptosis_Rate Migration_Rate Measure Migration/ Invasion Migration_Assay->Migration_Rate Xenograft Establish Tumor Xenografts in Mice Treatment Administer this compound Xenograft->Treatment Tumor_Measurement Monitor Tumor Growth Treatment->Tumor_Measurement Efficacy Evaluate Anti-tumor Efficacy Tumor_Measurement->Efficacy

Caption: A typical experimental workflow for characterizing this compound.

Conclusion

This compound is a potent, irreversible inhibitor of EGFR that demonstrates significant anti-proliferative and anti-tumor activity. Its covalent binding mechanism allows it to overcome common resistance mutations that affect first-generation EGFR inhibitors. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of oncology and drug development, facilitating further investigation into the therapeutic potential of this and similar compounds. The detailed understanding of its mechanism of action is critical for the rational design of future cancer therapies targeting the EGFR signaling network.

References

CL-387785 as an irreversible EGFR inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to CL-387785: An Irreversible EGFR Inhibitor

Executive Summary

The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein often deregulated in various cancers, making it a prime target for therapeutic intervention. While first-generation reversible EGFR inhibitors like gefitinib and erlotinib have shown clinical efficacy, acquired resistance, frequently through mutations like T790M, limits their long-term use. This compound is a potent, second-generation, irreversible tyrosine kinase inhibitor designed to overcome such resistance. By forming a covalent bond with a key cysteine residue in the ATP-binding pocket of EGFR, this compound provides sustained inhibition of the receptor's activity. This guide details the mechanism of action, biochemical and cellular activity, and key experimental protocols for the evaluation of this compound, serving as a comprehensive resource for researchers and drug development professionals.

Mechanism of Action

This compound is a 4-anilinoquinazoline derivative that functions as an irreversible inhibitor of the EGFR tyrosine kinase.[1] Its mechanism involves two key steps:

  • Reversible Binding: Initially, this compound binds non-covalently to the ATP-binding site within the EGFR kinase domain. The quinazoline core orients itself in the pocket, forming hydrogen bonds with the hinge region residue Met793.[1]

  • Covalent Bond Formation: The molecule contains a reactive Michael acceptor (a butynamide group) that subsequently forms a covalent bond with the thiol group of Cysteine 797 (Cys797).[1][2] This cysteine residue is located at the edge of the ATP binding cleft.[1]

This covalent and irreversible binding locks the inhibitor in place, preventing ATP from accessing the kinase domain and thereby permanently inactivating the enzyme. This mechanism is particularly effective against the common T790M resistance mutation, as the covalent interaction can overcome the steric hindrance that reduces the affinity of reversible inhibitors.[1][3]

Mechanism of Irreversible Inhibition by this compound cluster_EGFR EGFR Kinase Domain cluster_Inhibitor This compound ATP_Pocket ATP Binding Pocket Cys797 Cysteine 797 ATP_Pocket->Cys797 Located at edge CL387785 This compound CL387785->ATP_Pocket 1. Reversible Binding Michael_Acceptor Michael Acceptor (Butynamide Group) CL387785->Michael_Acceptor Contains Michael_Acceptor->Cys797 2. Forms Covalent Bond

Mechanism of this compound irreversible binding to EGFR Cys797.

EGFR Signaling Pathway Inhibition

EGFR activation triggers multiple downstream signaling cascades crucial for cell growth, proliferation, and survival, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. By irreversibly binding to the EGFR kinase domain, this compound effectively blocks the initial autophosphorylation event, thereby preventing the activation of these critical downstream pathways. This leads to a cytostatic effect, inhibiting cell proliferation.[4]

EGFR Signaling Pathway and this compound Inhibition Point EGFR EGFR Dimerization & Autophosphorylation RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation CL387785 This compound

This compound blocks downstream signaling by inhibiting EGFR.

Quantitative Biological Activity

This compound demonstrates high potency in both biochemical and cellular assays. Its activity against wild-type EGFR, mutated forms, and cell lines is summarized below.

Table 1: Biochemical Activity of this compound
TargetAssay TypeMetricValueReference
EGFRKinase AssayIC₅₀370 pM[5]
WT EGFRKinase BindingKᵢ0.093–0.16 nM[6]
EGFR-L858RKinase BindingKᵢ0.4–0.7 nM[7]
EGFRKinase AssayK*ᵢ (apparent)180 ± 11 nM[8]
Note: Value range is for quinazoline-based covalent inhibitors, including this compound.
Table 2: Cellular Activity of this compound
Cell Line/ContextAssay TypeMetricValueReference
EGFR-overexpressing cellsAutophosphorylationIC₅₀5 nM[4]
EGFR/c-erbB2 overexpressing cellsCell ProliferationIC₅₀31 nM[4]
MDA-MB-468 (TNBC)Cell Viability (XTT)IC₅₀0.7 ± 0.3 µM[9]
MDA-MB-231 (TNBC)Cell Viability (XTT)IC₅₀0.5 ± 0.2 µM[9]
H1975 (L858R/T790M)Cell Proliferation-Inhibits in a dose-dependent manner[10]
A549 (WT EGFR)AutophosphorylationIC₅₀2-12 nM*[6]
Note: Value range is for quinazoline-based covalent inhibitors.

Efficacy Against Resistance Mutations

A primary advantage of this compound is its ability to inhibit EGFR harboring the T790M "gatekeeper" mutation, which confers resistance to first-generation inhibitors.[1] The irreversible binding mechanism allows this compound to maintain activity against this mutant.[3] However, acquired resistance to irreversible inhibitors can occur through a tertiary mutation at the covalent binding site, C797S, which replaces the reactive cysteine with a serine.[11][12] Interestingly, one study reported that this compound did not induce the C797S resistance mutation in H1975 cells and only resulted in a four-fold loss of cellular potency, suggesting a potentially different resistance profile compared to other covalent inhibitors.[6][7] Resistance can also be mediated through bypass tracks, such as the paracrine activation of c-Met signaling by high levels of Hepatocyte Growth Factor (HGF).[11][12]

Detailed Experimental Protocols

In Vitro EGFR Kinase Inhibition Assay

This protocol details a radiometric assay to determine the enzymatic inhibition of EGFR.

  • Objective: To quantify the IC₅₀ of this compound against recombinant EGFR kinase.

  • Principle: The assay measures the transfer of a radiolabeled phosphate from [³³P]ATP to a peptide substrate by EGFR. Inhibition is quantified by a reduction in radioactivity incorporated into the peptide.

  • Materials:

    • This compound stock solution (500 µM in 100% DMSO)[4]

    • Recombinant EGFR enzyme[4]

    • Peptide substrate (e.g., RR-SRC: Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly)[4]

    • [³³P]ATP (>2500 Ci/mmol)[4]

    • 4x Reaction Buffer: 50 mM HEPES (pH 7.4), 80 µM ATP, 40 mM MnCl₂, 200 µM sodium orthovanadate[4]

    • Dilution Buffer: 30 mM HEPES (pH 7.4)[4]

    • P81 phosphocellulose filter papers[4]

    • 0.5% Phosphoric acid[4]

    • Liquid scintillation counter and fluid[4]

  • Procedure:

    • Prepare serial dilutions of this compound from the stock solution using the Dilution Buffer.

    • In a reaction tube, add 10 µL of the this compound dilution.

    • Add 3 µL of diluted recombinant EGFR enzyme. Incubate on ice for 10 minutes.[4]

    • To initiate the kinase reaction, add 27 µL of a master mix containing:

      • 5 µL peptide substrate (final concentration 400 µM)

      • 10 µL of 4x Reaction Buffer

      • 0.30 µL [³³P]ATP

      • 11.7 µL H₂O

    • Incubate the reaction mixture for 90 minutes at room temperature.[4]

    • Spot the entire reaction volume onto a P81 filter paper.

    • Wash the filter discs twice with 0.5% phosphoric acid to remove unincorporated [³³P]ATP.[4]

    • Measure the radioactivity on the filter paper using a liquid scintillation counter.[4]

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression model to determine the IC₅₀ value.

Workflow: In Vitro Kinase Assay A 1. Prepare Serial Dilutions of this compound B 2. Pre-incubate Inhibitor with EGFR Enzyme (10 min, ice) A->B C 3. Initiate Reaction with ATP/[33P]ATP/Peptide Mix B->C D 4. Incubate at Room Temperature (90 min) C->D E 5. Spot Reaction onto P81 Filter Paper D->E F 6. Wash Filters with Phosphoric Acid E->F G 7. Measure Radioactivity (Scintillation Counting) F->G H 8. Calculate IC50 G->H

Radiometric assay workflow to determine EGFR kinase inhibition.
Cell Proliferation (MTS) Assay

This protocol outlines a colorimetric assay to measure the effect of this compound on cell viability and proliferation.

  • Objective: To determine the IC₅₀ of this compound on the proliferation of cancer cell lines.

  • Principle: The MTS reagent is bioreduced by viable, metabolically active cells into a colored formazan product. The amount of formazan is directly proportional to the number of living cells in the culture.

  • Materials:

    • Target cell line (e.g., Ba/F3-ERBB2)[4]

    • 96-well flat-bottomed plates

    • Complete cell culture medium

    • This compound

    • MTS reagent (e.g., CellTiter 96 AQueous One Solution)[4]

  • Procedure:

    • Seed 10,000 cells per well in 96-well plates and allow them to adhere overnight.[4]

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the existing medium from the cells and add the medium containing the various concentrations of this compound.

    • Incubate the plates for 48 hours under standard cell culture conditions (37°C, 5% CO₂).[4]

    • Add MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours until color development is sufficient.

    • Measure the absorbance at the appropriate wavelength (typically 490 nm) using a plate reader.

  • Data Analysis: Normalize the absorbance readings to the vehicle control (e.g., 0.1% DMSO) to determine the percentage of viability. Plot the percent viability against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀.[4]

In Vivo Efficacy and Formulation

This compound has demonstrated significant anti-tumor activity in vivo. In nude mice with tumors overexpressing EGFR, oral administration of this compound at 80 mg/kg/day profoundly blocked tumor growth.[4]

  • Example Formulations for Animal Studies:

    • Oral (p.o.) Administration: A stock solution in DMSO can be mixed with corn oil. For example, a 60 mg/mL DMSO stock can be diluted by adding 50 µL to 950 µL of corn oil. This mixture should be used immediately.

    • Intraperitoneal (i.p.) Administration: A solution can be prepared by mixing a DMSO stock with PEG300, Tween80, and ddH₂O. For instance, 50 µL of a 60 mg/mL DMSO stock is mixed with 400 µL of PEG300, followed by 50 µL of Tween80, and finally brought to a 1 mL volume with 500 µL of ddH₂O. This solution should also be used immediately.[4]

Conclusion

This compound is a powerful second-generation irreversible EGFR inhibitor with picomolar potency in biochemical assays and low nanomolar activity in cellular contexts. Its covalent mechanism of action allows it to effectively inhibit both wild-type and T790M-mutant EGFR, providing a crucial tool to overcome acquired resistance to first-generation inhibitors. The detailed protocols and compiled quantitative data in this guide offer a foundational resource for further research and development of EGFR-targeted therapies.

References

EKI-785 Covalent Binding to EGFR: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core aspects of EKI-785, a potent and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR). EKI-785, also known as CL-387,785, distinguishes itself through its covalent binding mechanism, offering prolonged target engagement and a high degree of potency. This document provides a comprehensive overview of its binding characteristics, the experimental methodologies used to elucidate its function, and its impact on EGFR signaling pathways.

Quantitative Analysis of EKI-785 Inhibition

EKI-785 demonstrates potent inhibition of EGFR through a two-step mechanism characteristic of covalent inhibitors. This involves an initial non-covalent binding to the ATP-binding site of the EGFR kinase domain, followed by the formation of an irreversible covalent bond. The quantitative measures of its inhibitory activity are summarized below. While specific individual kinetic constants (k_inact and K_i) for EKI-785 are not consistently reported in publicly available literature, its high potency is well-documented through its IC50 values.

ParameterValueCell Line/SystemReference
IC50 (EGFR Kinase Activity) 370 ± 120 pMRecombinant Enzyme[1][2][3]
IC50 (EGFR Kinase Activity) 250 - 490 pMIn vivo[4]
IC50 (EGF-stimulated Autophosphorylation) 5 nMIn cells[3][4][5]
IC50 (Cell Proliferation) 31 nMCell lines overexpressing EGFR or c-erbB-2[5]

Note: The IC50 value for irreversible inhibitors is time-dependent and can be influenced by the experimental conditions, including enzyme and substrate concentrations. For a more complete understanding of the inhibitor's efficiency, the ratio of the rate of inactivation (k_inact) to the inhibition constant (K_i) is often used.

Mechanism of Covalent Inhibition

EKI-785 is a 4-anilinoquinazoline derivative containing a reactive butynamide moiety. This electrophilic group serves as a "warhead" that forms a covalent bond with a specific cysteine residue within the ATP-binding pocket of EGFR.

cluster_EGFR EGFR Kinase Domain ATP_Pocket ATP-Binding Pocket Cys797 Cysteine 797 (Nucleophile) EKI785_unbound EKI-785 (Unbound) EKI785_bound EKI-785 (Non-covalently Bound) EKI785_unbound->EKI785_bound Reversible Binding (Ki) EKI785_covalent EKI-785-EGFR Adduct (Irreversibly Inhibited) EKI785_bound->EKI785_covalent Covalent Bond Formation (kinact) Alkylation of Cys797

Mechanism of EKI-785 Covalent Inhibition of EGFR.

The irreversible nature of this bond leads to sustained inhibition of EGFR's kinase activity, effectively blocking downstream signaling pathways that are crucial for cell proliferation and survival. This prolonged engagement is a key advantage of covalent inhibitors like EKI-785.

Experimental Protocols

The characterization of EKI-785's covalent binding to EGFR involves a series of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

EGFR Kinase Activity Assay (IC50 Determination)

This assay quantifies the ability of EKI-785 to inhibit the phosphorylation of a substrate by the EGFR kinase domain.

Materials:

  • Recombinant human EGFR kinase domain

  • ATP ([γ-³³P]ATP for radiometric assays)

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • EKI-785 (serially diluted)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • P81 phosphocellulose paper

  • Phosphoric acid (0.5%)

  • Scintillation counter

Protocol:

  • Prepare serial dilutions of EKI-785 in DMSO and then dilute into the kinase assay buffer.

  • In a microtiter plate, add the recombinant EGFR enzyme to each well.

  • Add the diluted EKI-785 to the wells and incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and [γ-³³P]ATP.

  • Allow the reaction to proceed for a specific time (e.g., 20 minutes) at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with 0.5% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Measure the incorporated radioactivity on the P81 paper using a scintillation counter.

  • Plot the percentage of inhibition against the logarithm of the EKI-785 concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based EGFR Autophosphorylation Assay

This assay measures the ability of EKI-785 to inhibit the autophosphorylation of EGFR within a cellular context.

Materials:

  • Human cancer cell line overexpressing EGFR (e.g., A431)

  • Cell culture medium and serum

  • EGF (Epidermal Growth Factor)

  • EKI-785

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-EGFR (e.g., pY1068) and anti-total-EGFR

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Protocol:

  • Seed A431 cells in a multi-well plate and grow to 80-90% confluency.

  • Serum-starve the cells for 12-24 hours to reduce basal EGFR phosphorylation.

  • Treat the cells with various concentrations of EKI-785 for a specified time (e.g., 2 hours).

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-10 minutes) to induce EGFR autophosphorylation.

  • Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for phosphorylated EGFR (pY1068).

  • After washing, incubate the membrane with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody for total EGFR.

  • Quantify the band intensities to determine the inhibition of EGFR autophosphorylation at different EKI-785 concentrations.

Start Seed Cells Serum_Starve Serum Starve Start->Serum_Starve Treat_Inhibitor Treat with EKI-785 Serum_Starve->Treat_Inhibitor Stimulate_EGF Stimulate with EGF Treat_Inhibitor->Stimulate_EGF Lyse_Cells Lyse Cells Stimulate_EGF->Lyse_Cells Western_Blot Western Blot for p-EGFR and Total EGFR Lyse_Cells->Western_Blot Quantify Quantify Inhibition Western_Blot->Quantify

Workflow for Cell-Based EGFR Autophosphorylation Assay.
Mass Spectrometry for Covalent Adduct Confirmation

Mass spectrometry is employed to directly confirm the covalent modification of EGFR by EKI-785.

Materials:

  • Recombinant EGFR kinase domain

  • EKI-785

  • Reaction buffer

  • Trypsin

  • LC-MS/MS system

Protocol:

  • Incubate the recombinant EGFR kinase domain with an excess of EKI-785 to ensure complete labeling.

  • Remove the excess, unbound inhibitor by dialysis or size-exclusion chromatography.

  • Denature, reduce, and alkylate the protein sample.

  • Digest the protein into smaller peptides using trypsin.

  • Analyze the resulting peptide mixture using a high-resolution LC-MS/MS system.

  • Search the MS/MS data against the EGFR protein sequence, including a modification corresponding to the mass of the EKI-785 warhead on cysteine residues.

  • Identification of a peptide containing Cys797 with the expected mass shift confirms the covalent binding of EKI-785.

Impact on EGFR Signaling Pathways

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates multiple downstream signaling cascades that regulate cell proliferation, survival, and migration. By irreversibly inhibiting the kinase activity of EGFR, EKI-785 effectively blocks these critical pathways.

cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Ligand Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation STAT3 STAT3 EGFR->STAT3 Activation EKI785 EKI-785 EKI785->EGFR Covalent Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Migration ERK->Cell_Response AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Response STAT3->Cell_Response

EGFR Signaling Pathway and the Point of Inhibition by EKI-785.

The primary pathways affected by EKI-785-mediated EGFR inhibition include:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation and differentiation.

  • PI3K-AKT-mTOR Pathway: This cascade is critical for cell survival, growth, and metabolism.

  • JAK/STAT Pathway: This pathway is involved in the transcriptional regulation of genes related to cell survival and proliferation.

By blocking the initial phosphorylation events on the EGFR, EKI-785 prevents the recruitment and activation of adaptor proteins and downstream signaling molecules, ultimately leading to the suppression of these pro-tumorigenic pathways.

Conclusion

EKI-785 is a potent, irreversible inhibitor of EGFR that functions through covalent modification of Cysteine 797 in the ATP-binding site. Its high potency is evidenced by its low picomolar IC50 value. The methodologies outlined in this guide, including kinase activity assays, cell-based autophosphorylation assays, and mass spectrometry, are crucial for characterizing the binding and cellular effects of EKI-785 and other covalent inhibitors. By effectively shutting down key EGFR-driven signaling pathways, EKI-785 serves as a valuable tool for cancer research and a paradigm for the development of targeted covalent therapies.

References

A Technical Guide to CL-387785: An Irreversible Inhibitor for Studying EGFR Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of CL-387785 (also known as EKI-785), a potent and selective tool for investigating the Epidermal Growth Factor Receptor (EGFR) signaling cascade. We will cover its mechanism of action, key quantitative data, and detailed experimental protocols for its application in laboratory settings.

Introduction to this compound

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that is a critical mediator of cellular pathways controlling growth, proliferation, and differentiation.[1] Upon binding to ligands such as EGF, the receptor dimerizes, leading to the activation of its intracellular kinase domain and subsequent autophosphorylation of multiple tyrosine residues.[2] This phosphorylation creates docking sites for adaptor proteins, initiating downstream cascades like the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[2][3] Dysregulation of EGFR signaling, often through overexpression or mutation, is a hallmark of numerous cancers.[4][5]

This compound is a cell-permeable, irreversible inhibitor of the EGFR tyrosine kinase.[6] It belongs to the anilinoquinazoline class of inhibitors but is distinguished by a reactive Michael acceptor group.[1] This group allows this compound to form a covalent bond with a specific cysteine residue (Cys 797) located at the edge of the ATP-binding pocket of the EGFR kinase domain.[1][7] This irreversible binding effectively and permanently inactivates the kinase, making this compound a powerful tool for studying the consequences of sustained EGFR inhibition. It has also been reported to be effective against the T790M mutation, a common mechanism of resistance to reversible EGFR inhibitors.[1][8]

Quantitative Efficacy and Potency

The potency of this compound has been characterized in various enzymatic and cell-based assays. The following table summarizes key quantitative metrics reported in the literature.

Assay TypeTarget/SystemIC50 ValueReference(s)
Enzymatic Assay Recombinant EGFR Kinase370 pM (+/- 120 pM)[8][9]
Recombinant EGFR Kinase250 - 490 pM
Cell-Based Assay EGF-Stimulated EGFR Autophosphorylation5 nM[6][8]
Cell-Based Assay Cell Proliferation (EGFR/c-erbB-2 Overexpressing Lines)31 nM[8][10]
Cell-Based Assay Cell Proliferation (EGFR/c-erbB-2 Overexpressing Lines)31 - 125 nM

Signaling Pathway and Mechanism of Action

This compound exerts its effect by directly preventing the kinase activity of EGFR, thereby blocking all subsequent downstream signaling events.

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm EGFR EGFR EGFR->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos 3. Adaptor Recruitment PI3K PI3K EGFR->PI3K EGF EGF Ligand EGF->EGFR 1. Ligand Binding Ras RAS Grb2_Sos->Ras Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation CL387785 This compound CL387785->EGFR Irreversible Inhibition

Caption: EGFR signaling cascade and the inhibitory action of this compound.

Experimental Protocols

Successful use of this compound requires careful preparation and execution of experiments. Below are detailed protocols for common applications.

  • Preparation : Prepare a concentrated stock solution, for example, 5-10 mM, by dissolving this compound powder in 100% dimethyl sulfoxide (DMSO).[10] Ensure complete dissolution.

  • Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one year or at -80°C for up to two years.[9]

  • Working Dilution : For cell culture experiments, dilute the stock solution directly into the culture medium to the desired final concentration. Ensure the final DMSO concentration does not exceed a level toxic to the cells (typically <0.5%). For enzymatic assays, dilute the stock into the appropriate assay buffer.[8]

This protocol is designed to measure the direct inhibitory effect of this compound on recombinant EGFR kinase activity. This example uses a radiometric method.[8][10]

  • Reagent Preparation :

    • Inhibitor Dilutions : Prepare serial dilutions of this compound from your DMSO stock using an appropriate buffer (e.g., 30 mM HEPES, pH 7.4).[10]

    • Enzyme : Dilute recombinant EGFR enzyme in a suitable buffer (e.g., 100 mM HEPES, pH 7.4).[10]

    • Reaction Mix : Prepare a 4x reaction buffer containing 50 mM HEPES (pH 7.4), 80 µM ATP, 40 mM MnCl2, and 200 µM sodium orthovanadate (a phosphatase inhibitor).[10]

    • Substrate : Prepare a solution of a suitable peptide substrate, such as RR-SRC.[10]

  • Assay Procedure :

    • Add 10 µL of diluted this compound or vehicle (DMSO) to a reaction tube or well.

    • Add 3 µL of diluted recombinant EGFR enzyme.

    • Incubate the enzyme and inhibitor mixture on ice for 10-15 minutes to allow for binding.[10]

    • To initiate the kinase reaction, add a mix containing: 5 µL of peptide substrate, 10 µL of 4x reaction buffer, 0.3 µL of [³³P]ATP, and 12 µL of H₂O.[10]

    • Incubate the reaction at room temperature for a defined period (e.g., 20-60 minutes).

  • Detection :

    • Stop the reaction and separate the phosphorylated substrate from the free [³³P]ATP using methods like phosphocellulose paper binding and washing.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.

This protocol assesses the ability of this compound to inhibit EGFR autophosphorylation in a cellular context.

  • Cell Culture and Treatment :

    • Plate cells (e.g., A431, which overexpresses EGFR) and allow them to adhere overnight.

    • Serum-starve the cells for 4-24 hours to reduce basal EGFR activity.

    • Pre-treat the cells with various concentrations of this compound (or vehicle) for 1-4 hours.

    • Stimulate the cells with EGF (e.g., 10-100 ng/mL) for 5-15 minutes to induce EGFR autophosphorylation.[11]

  • Lysate Preparation :

    • Immediately wash the cells with ice-cold PBS.

    • Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and, critically, phosphatase inhibitors (like sodium orthovanadate and sodium fluoride) to preserve the phosphorylation state.[12]

    • Clarify the lysates by centrifugation and determine the protein concentration (e.g., via BCA assay).

  • Western Blotting :

    • Denature 20-50 µg of protein from each sample by boiling in SDS-PAGE sample buffer.[12]

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature. Use a blocking buffer based on Bovine Serum Albumin (BSA) rather than milk, as milk contains phosphoproteins (casein) that can increase background noise.[12]

    • Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-pEGFR Tyr1173) overnight at 4°C.[13]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization Control :

    • To confirm that changes in signal are due to inhibition of phosphorylation and not changes in protein levels, it is essential to normalize the data.[11]

    • After imaging, strip the membrane and re-probe it with a primary antibody that recognizes total EGFR protein.[11]

    • Alternatively, run a parallel gel or use a loading control like β-actin.[13]

This assay measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[14][15]

  • Cell Plating : Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment : Treat the cells with a serial dilution of this compound. Include a vehicle-only control.

  • Incubation : Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C.[15]

  • MTT Addition :

    • Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[15]

    • Incubate for 1-4 hours at 37°C, allowing viable cells to convert the yellow MTT tetrazolium salt into purple formazan crystals.[15]

  • Solubilization :

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.[15]

    • Mix thoroughly on a plate shaker to ensure complete solubilization.

  • Data Acquisition :

    • Read the absorbance of each well at a wavelength of ~570 nm using a microplate reader.[15]

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for investigating the effects of this compound on a specific cellular function mediated by EGFR signaling.

Experimental_Workflow start 1. Cell Culture (e.g., A431, H1975) treatment 2. Treatment Protocol - Serum Starvation - Pre-incubation with this compound - Stimulation with EGF start->treatment branch_point 3. Assay Selection treatment->branch_point wb_path Western Blot (Phospho-protein analysis) branch_point->wb_path Mechanism via_path Viability Assay (MTT, MTS, etc.) branch_point->via_path Function kin_path Kinase Assay (In vitro validation) branch_point->kin_path Direct Effect wb_analysis 4a. Data Analysis - Densitometry - Normalize pEGFR to Total EGFR wb_path->wb_analysis via_analysis 4b. Data Analysis - Calculate % Viability - Determine IC50 via_path->via_analysis kin_analysis 4c. Data Analysis - Calculate % Inhibition - Determine IC50 kin_path->kin_analysis conclusion 5. Conclusion (Confirm inhibition of EGFR pathway and downstream cellular effects) wb_analysis->conclusion via_analysis->conclusion kin_analysis->conclusion

Caption: A generalized experimental workflow for studying EGFR inhibition with this compound.

References

An In-depth Technical Guide to CL-387785: Overcoming T790M-Mediated Resistance in EGFR-Targeted Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. However, the efficacy of first-generation TKIs is often limited by the emergence of acquired resistance, most commonly driven by the T790M "gatekeeper" mutation. This technical guide provides a comprehensive overview of CL-387785, an irreversible EGFR inhibitor, and its role in addressing the challenge of T790M-mediated resistance. We will delve into its mechanism of action, present key preclinical data, detail relevant experimental protocols, and visualize the underlying biological pathways and experimental workflows.

Introduction: The Challenge of Acquired Resistance in EGFR-Targeted Therapy

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Activating mutations in the EGFR gene, such as exon 19 deletions and the L858R point mutation, lead to constitutive kinase activity and are key drivers in a subset of NSCLCs.[3][4] First-generation reversible EGFR TKIs, such as gefitinib and erlotinib, have shown significant clinical benefit in patients with these mutations.[5]

However, the majority of patients eventually develop acquired resistance to these therapies.[6] The most common mechanism of resistance, accounting for approximately 60% of cases, is the acquisition of a secondary mutation in exon 20, leading to a threonine-to-methionine substitution at position 790 (T790M).[6][7] The T790M mutation, often referred to as the "gatekeeper" mutation, is thought to confer resistance by sterically hindering the binding of reversible inhibitors and by increasing the receptor's affinity for ATP.[8][9] This has necessitated the development of novel inhibitors capable of overcoming this resistance mechanism.

This compound: An Irreversible EGFR Inhibitor

This compound (also known as EKI-785) is a quinazoline-based irreversible inhibitor of EGFR.[10][11] Its design represents a key strategy to combat T790M-mediated resistance.

Mechanism of Action

Unlike first-generation reversible inhibitors, this compound contains a reactive Michael-acceptor group.[2][8] This group enables the formation of a covalent bond with a specific cysteine residue (Cys797) located at the edge of the ATP-binding cleft of the EGFR kinase domain.[2][7][8] This irreversible binding leads to sustained inhibition of EGFR kinase activity, even in the presence of the T790M mutation.[8] The covalent interaction overcomes the increased ATP affinity conferred by the T790M mutation, which is a primary reason for the reduced efficacy of reversible inhibitors.[8][9]

Preclinical Efficacy

Preclinical studies have demonstrated the potent and selective activity of this compound against EGFR. It exhibits inhibitory activity at picomolar concentrations against the EGFR kinase and at low nanomolar concentrations in cellular assays.[10][12] Importantly, this compound maintains its activity against EGFR harboring the T790M resistance mutation.[2][8]

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of this compound against EGFR, highlighting its potency.

TargetAssay TypeIC50Reference
EGFR KinaseIn vitro kinase assay370 pM[10][11]
EGFR AutophosphorylationCellular assay (in vivo)5 nM[12]
Cell Proliferation (EGFR or c-ErbB2 overexpressing cells)Cellular assay31 nM[10]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of EGFR inhibitors like this compound.

In Vitro EGFR Kinase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the EGFR kinase domain.

  • Enzyme and Substrate: Recombinant EGFR kinase domain is used as the enzyme source. A synthetic peptide, such as a poly(Glu, Tyr) peptide or a specific peptide substrate like RR-SRC, serves as the substrate for phosphorylation.[10]

  • Reaction Mixture: The reaction is typically carried out in a buffer containing HEPES, ATP, MnCl2, and sodium orthovanadate.[10] Radiolabeled ATP ([³³P]ATP) is included to enable the detection of phosphorylation.[10]

  • Procedure:

    • This compound at various concentrations is pre-incubated with the recombinant EGFR enzyme.[10]

    • The kinase reaction is initiated by adding the peptide substrate and the reaction buffer containing [³³P]ATP.[10]

    • The reaction is allowed to proceed at room temperature for a defined period (e.g., 90 minutes).[10]

    • The reaction mixture is then spotted onto P81 phosphocellulose filter paper.[10]

    • The filters are washed with phosphoric acid to remove unincorporated [³³P]ATP.[10]

    • The radioactivity retained on the filters, corresponding to the phosphorylated peptide, is measured using a liquid scintillation counter.[10]

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Cellular EGFR Autophosphorylation Assay

This assay assesses the ability of an inhibitor to block EGFR activation within a cellular context.

  • Cell Line: A cell line that overexpresses EGFR, such as the A431 human epidermoid carcinoma cell line, is commonly used.

  • Procedure:

    • Cells are seeded in culture plates and allowed to attach.

    • The cells are then serum-starved to reduce basal EGFR activity.

    • Cells are pre-treated with various concentrations of this compound for a specified duration.

    • EGFR is then stimulated with its ligand, epidermal growth factor (EGF).

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein lysate are subjected to SDS-PAGE and transferred to a membrane for Western blotting.

    • The membrane is probed with a primary antibody specific for phosphorylated EGFR (p-EGFR) and a primary antibody for total EGFR as a loading control.

    • Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

  • Data Analysis: The intensity of the p-EGFR band is quantified and normalized to the total EGFR band. The IC50 value is determined from the dose-response curve of p-EGFR inhibition.

Cell Proliferation Assay

This assay measures the effect of the inhibitor on the growth of cancer cell lines.

  • Cell Lines: Cell lines with known EGFR mutation status are used, including those with activating mutations (e.g., PC-9 with exon 19 deletion) and those with the T790M resistance mutation (e.g., H1975 with L858R/T790M).[13]

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere.

    • The cells are then treated with a range of concentrations of this compound.

    • After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay.

    • The absorbance or fluorescence is measured using a plate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, representing the concentration of the inhibitor that reduces cell proliferation by 50%, is determined from the dose-response curve.

Visualizations

EGFR Signaling Pathway

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling cascade leading to cell proliferation and survival.

Mechanism of T790M Resistance and this compound Action

T790M_Resistance cluster_0 First-Generation TKI (Reversible) cluster_1 Acquired Resistance cluster_2 This compound (Irreversible) EGFR_WT EGFR (Activating Mutation) Inhibition_rev Inhibition of Signaling EGFR_WT->Inhibition_rev TKI_rev Reversible TKI TKI_rev->EGFR_WT EGFR_T790M EGFR (T790M Mutation) Resistance Resistance: Signaling Restored EGFR_T790M->Resistance TKI_rev2 Reversible TKI TKI_rev2->EGFR_T790M EGFR_T790M_2 EGFR (T790M Mutation) Inhibition_irrev Irreversible Inhibition EGFR_T790M_2->Inhibition_irrev CL387785 This compound CL387785->EGFR_T790M_2 Covalent Bond (Cys797)

Caption: Overcoming T790M resistance with the irreversible inhibitor this compound.

Experimental Workflow for IC50 Determination

IC50_Workflow start Start: Seed Cells in 96-well Plate treatment Treat with Serial Dilutions of this compound start->treatment incubation Incubate for 72 hours treatment->incubation viability_assay Add Viability Reagent (e.g., MTT) incubation->viability_assay measure Measure Absorbance/Fluorescence viability_assay->measure analysis Data Analysis: Plot Dose-Response Curve measure->analysis ic50 Determine IC50 Value analysis->ic50

Caption: Workflow for determining the IC50 of this compound in a cell proliferation assay.

Conclusion

This compound serves as a pivotal example of a rationally designed irreversible inhibitor to overcome a specific drug resistance mechanism. Its ability to form a covalent bond with Cys797 in the EGFR kinase domain allows it to effectively inhibit the enzyme even in the presence of the T790M mutation, which confers resistance to first-generation reversible TKIs. The preclinical data and methodologies outlined in this guide underscore the importance of understanding the molecular basis of drug resistance to develop next-generation targeted therapies. While newer generations of EGFR TKIs have since been developed and have entered clinical practice, the principles demonstrated by this compound remain fundamental to the field of targeted cancer therapy.

References

EKI-785: A Technical Whitepaper on a Potent Irreversible EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EKI-785, also known as CL-387785, is a potent and selective irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3][4][5] This document provides a comprehensive technical overview of the fundamental properties of EKI-785, including its mechanism of action, biochemical and cellular activity, and preclinical efficacy. Detailed experimental methodologies for key assays are provided, and relevant signaling pathways and workflows are visualized to facilitate a deeper understanding of this compound for research and drug development purposes.

Introduction

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation.[6] Dysregulation of EGFR signaling, often through overexpression or mutation, is a key driver in the pathogenesis of various cancers, making it a prominent target for therapeutic intervention.[6] EKI-785 emerged as a promising preclinical candidate due to its irreversible mode of inhibition, which offers the potential for sustained target engagement and efficacy against certain drug-resistant EGFR mutations.[7] This whitepaper consolidates the available technical data on EKI-785 to serve as a valuable resource for the scientific community.

Physicochemical Properties

PropertyValueReference
Synonyms This compound, WAY-EKI 785[1][2][7][8]
Chemical Formula C18H13BrN4O[2][8]
Molecular Weight 381.23 g/mol [1][2]
CAS Number 194423-06-8[2][8]
Appearance Light yellow to yellow solid[2]
Purity ≥95%[8]
Solubility DMSO: 76 mg/mL (199.35 mM)[1]

Mechanism of Action

EKI-785 is an irreversible inhibitor of EGFR.[1][2][3][4][7] It functions by covalently binding to the EGFR kinase domain, leading to a sustained blockade of its enzymatic activity. This prevents the autophosphorylation of the receptor upon ligand binding (e.g., EGF), thereby inhibiting the downstream signaling cascades that promote cell proliferation and survival.[1][7][8]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates EGF EGF EGF->EGFR Binds EKI785 EKI-785 EKI785->EGFR Irreversibly Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

EGFR Signaling Pathway Inhibition by EKI-785.

Biological Activity

In Vitro Activity

EKI-785 has demonstrated potent inhibitory activity against EGFR in both enzymatic and cellular assays.

Assay TypeTarget/Cell LineIC50Reference
Enzymatic Assay Recombinant EGFR370 pM[1][2][3][4][5][7]
Cellular Autophosphorylation EGF-stimulated cells5 nM[1][7][8]
Cell Proliferation Cell lines overexpressing EGFR or c-erbB-231 nM[1][7]
Cell Proliferation SW620 cell line-[2]
BCRP Efflux Pump BCRP-expressing Sf9 cells0.2 µM[1]
In Vivo Activity

Preclinical studies in animal models have shown the anti-tumor efficacy of EKI-785.

Animal ModelTumor Type/DiseaseDosingOutcomeReference
Nude Mice EGFR-overexpressing tumor xenograft80 mg/kg/day (p.o.)Profoundly blocked tumor growth[1][8]
Nude Mice HCA-7-induced xenograft25 mg/kgReduced tumor growth[1]
Nude Mice HCA-7-induced xenograft100 mg/kgPrevented tumor growth entirely[1]
Nude Mice HCT-116-induced xenograft50 mg/kgReduced tumor growth[1][7]
Balb/c-bpk/bpk Mice Autosomal recessive polycystic kidney disease (ARPKD)90 mg/kg (i.p.)Marked reduction in cystic lesions, improved renal function, and prolonged lifespan[1]

Experimental Protocols

EGFR Kinase Assay (Liquid Scintillation)

This protocol outlines the methodology for determining the in vitro inhibitory activity of EKI-785 against recombinant EGFR.

Kinase_Assay_Workflow start Start prep_eki Prepare serial dilutions of EKI-785 in 30 mM HEPES, pH 7.4 start->prep_eki incubation1 Incubate EKI-785 with recombinant EGFR on ice for 10 min prep_eki->incubation1 add_reagents Add peptide substrate, 4x reaction buffer (HEPES, ATP, MnCl2, Sodium Orthovanadate), [33P]ATP, and H2O incubation1->add_reagents incubation2 Incubate at room temperature for 90 min add_reagents->incubation2 spot_plate Spot the reaction mixture onto P81 filter paper incubation2->spot_plate wash Wash filter discs twice with 0.5% phosphoric acid spot_plate->wash measure Measure radioactivity using a liquid scintillation counter wash->measure end End measure->end

Workflow for the EGFR Kinase Assay.

Methodology:

  • Compound Preparation: Stock solutions of 500 µM EKI-785 in 100% DMSO are diluted to the desired concentrations with 30 mM HEPES buffer (pH 7.4).[1][7]

  • Enzyme Incubation: 10 µL of diluted EKI-785 is incubated with 3 µL of recombinant EGFR enzyme (1:120 dilution in 100 mM HEPES, pH 7.4) on ice for 10 minutes.[1][7]

  • Reaction Initiation: The kinase reaction is initiated by adding a mixture containing:

    • 5 µL of a peptide substrate (e.g., RR-SRC at a final concentration of 400 µM).[1]

    • 10 µL of 4x reaction buffer (50 mM HEPES pH 7.4, 80 µM ATP, 40 mM MnCl2, 200 µM sodium orthovanadate).[1]

    • 0.30 µL of [33P]ATP.[1]

    • 12 µL of H2O.[1]

  • Reaction Incubation: The reaction is allowed to proceed for 90 minutes at room temperature.[1]

  • Termination and Detection: The entire reaction volume is spotted onto P81 filter paper. The filter discs are then washed twice with 0.5% phosphoric acid to remove unincorporated [33P]ATP.[1]

  • Data Acquisition: The radioactivity retained on the filter paper, corresponding to the phosphorylated peptide, is measured using a liquid scintillation counter.[1]

Cell Proliferation Assay (MTS Assay)

This protocol describes the method used to assess the effect of EKI-785 on the proliferation of cancer cell lines.

Cell_Proliferation_Assay_Workflow start Start seed_cells Seed 10,000 cells per well in a 96-well plate start->seed_cells add_inhibitor Add various concentrations of EKI-785 seed_cells->add_inhibitor incubate Incubate for 48 hours add_inhibitor->incubate add_mts Add CellTiter 96 AQueous One Solution Reagent (MTS) incubate->add_mts incubate_mts Incubate for a specified time add_mts->incubate_mts read_absorbance Measure absorbance at 490 nm incubate_mts->read_absorbance analyze_data Determine IC50 from dose-response curves read_absorbance->analyze_data end End analyze_data->end

Workflow for the Cell Proliferation (MTS) Assay.

Methodology:

  • Cell Seeding: 10,000 cells are seeded into each well of a 96-well flat-bottomed plate.[1]

  • Compound Treatment: The cells are treated with various concentrations of EKI-785.[1]

  • Incubation: The plates are incubated for 48 hours.[1]

  • MTS Reagent Addition: The CellTiter 96® AQueous One Solution Reagent (MTS) is added to each well.[1]

  • Incubation and Measurement: After a further incubation period, the absorbance is measured at 490 nm using a plate reader. The quantity of formazan product, as measured by the absorbance, is directly proportional to the number of living cells in culture.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is determined from the dose-response curves generated from the absorbance readings.[1]

Synthesis

Detailed information regarding the specific synthesis protocol for EKI-785 is not publicly available in the reviewed literature. General methods for the synthesis of dianilinopyrimidines as EGFR inhibitors have been described, which typically involve multi-step reactions including nucleophilic aromatic substitution and amide coupling.[6]

Developmental Status

EKI-785 was developed by Wyeth and investigated in preclinical studies for the treatment of autosomal recessive polycystic kidney disease.[9] As of October 2005, the development of EKI-785 for this indication was discontinued at the preclinical stage.[9]

Conclusion

EKI-785 is a well-characterized, potent, and irreversible inhibitor of EGFR with significant anti-proliferative activity in vitro and anti-tumor efficacy in preclinical models. The data summarized in this whitepaper, including its biological activity and detailed experimental protocols, provide a solid foundation for its use as a research tool in studies related to EGFR signaling and for comparative analyses in the development of new EGFR inhibitors. While its clinical development was halted, the wealth of preclinical data on EKI-785 continues to be of value to the scientific community.

References

An In-depth Technical Guide to the Covalent Inhibition of EGFR by CL-387785

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CL-387785, a second-generation irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR). It details the molecule's mechanism of action, quantitative efficacy, and its impact on cellular signaling pathways. Furthermore, this guide furnishes detailed protocols for key experimental assays relevant to the characterization of this compound and similar kinase inhibitors.

Introduction: EGFR and the Paradigm of Covalent Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1][2] Upon binding to ligands such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation of specific tyrosine residues within its cytoplasmic domain.[3] This activation initiates downstream signaling cascades, primarily the RAS/RAF/MAPK and PI3K/AKT pathways, which are crucial for normal cell function.[3][4]

Dysregulation of EGFR signaling, often through overexpression or activating mutations in its kinase domain, is a well-established driver of oncogenesis in various cancers, including non-small cell lung cancer (NSCLC).[5][6] This has made EGFR a prime target for therapeutic intervention.

First-generation EGFR inhibitors, such as gefitinib and erlotinib, are reversible ATP-competitive agents. While initially effective, their clinical utility is often limited by the development of acquired resistance, most commonly through a secondary "gatekeeper" mutation, T790M, in the EGFR kinase domain.[6][7] This challenge spurred the development of second-generation inhibitors, designed to overcome such resistance mechanisms.[5] These inhibitors feature an electrophilic "warhead" that forms a permanent, covalent bond with a specific cysteine residue in the ATP-binding site, leading to irreversible inactivation of the receptor.[8][9]

This compound: A Potent Second-Generation Irreversible Inhibitor

This compound (also known as EKI-785) is a potent and selective second-generation irreversible inhibitor of the EGFR tyrosine kinase.[10][11] Structurally, it belongs to the 4-anilinoquinazoline class of inhibitors but is distinguished by the presence of a reactive Michael acceptor group, a butynamide moiety.[6][12] This group is specifically designed to covalently modify Cysteine 797 (Cys797), a non-catalytic residue located at the edge of the ATP-binding cleft of EGFR.[6][8]

Mechanism of Covalent Inhibition

The inhibitory process of this compound is a two-step mechanism. First, the inhibitor reversibly binds to the ATP pocket of the EGFR kinase domain with high affinity.[13][14] This initial non-covalent interaction orients the butynamide "warhead" in close proximity to the nucleophilic thiol group of Cys797.[8] The subsequent step involves a Michael addition reaction, where the cysteine residue attacks the electrophilic moiety of this compound, resulting in the formation of a stable, irreversible covalent adduct.[8][9] This permanent modification locks the inhibitor in the active site, preventing ATP binding and completely shutting down the kinase activity of the receptor.[12] Because this mechanism does not rely solely on reversible binding, it can effectively inhibit EGFR variants, like T790M, that confer resistance to first-generation inhibitors.[6][15]

Mechanism of Covalent Inhibition of EGFR by this compound cluster_EGFR EGFR Kinase Domain ATP_Pocket ATP Binding Pocket Cys797 Cys797 Covalent_Adduct Irreversible Covalent Adduct Cys797->Covalent_Adduct CL387785 This compound (Quinazoline Scaffold + Michael Acceptor) CL387785->ATP_Pocket CL387785->Cys797 2. Covalent Bond Formation (Michael Addition) CL387785->Covalent_Adduct No_ATP_Binding ATP Binding Blocked Covalent_Adduct->No_ATP_Binding No_Signal Inhibition of Downstream Signaling No_ATP_Binding->No_Signal

Diagram 1. Covalent inhibition of EGFR by this compound.

Quantitative Efficacy of this compound

The potency of this compound has been quantified through various biochemical and cell-based assays. The tables below summarize the key inhibitory concentration (IC50) values reported in the literature.

Table 1: Biochemical Kinase Inhibition

Target Assay Type IC50 Value Reference(s)
EGFR Kinase In Vitro Kinase Assay 370 ± 120 pM [11][15]

| EGFR Kinase | In Vitro Kinase Assay | 250 - 490 pM | |

Table 2: Cellular Activity

Assay Target/Cell Line Assay Type IC50 Value Reference(s)
EGF-Stimulated Autophosphorylation Cellular Assay 5 nM [10][15]
Cell Proliferation (EGFR/c-erbB2 overexpressing) Proliferation Assay 31 nM [10][15]
MDA-MB-468 (TNBC) Cell Viability (XTT) 0.7 ± 0.3 µM [16]

| MDA-MB-231 (TNBC) | Cell Viability (XTT) | 0.5 ± 0.2 µM |[16] |

Impact on EGFR Signaling Pathways

By irreversibly binding to EGFR, this compound prevents its activation and subsequent downstream signaling. This blockade affects two primary signaling axes that are crucial for tumor cell proliferation and survival.

  • RAS/RAF/MEK/ERK (MAPK) Pathway : This pathway is a major driver of cell proliferation. Inhibition of EGFR by this compound prevents the recruitment of adaptor proteins like Grb2, thereby blocking RAS activation and the subsequent phosphorylation cascade.[3]

  • PI3K/AKT/mTOR Pathway : This pathway is central to promoting cell survival and inhibiting apoptosis. EGFR activation leads to the activation of PI3K, which in turn activates AKT. This compound abrogates this signal, promoting apoptosis and inhibiting cell growth.[3]

EGFR_Signaling_Pathway cluster_ras_pathway RAS/RAF/MAPK Pathway cluster_pi3k_pathway PI3K/AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR (Dimer) EGFR->P_EGFR Dimerization & Autophosphorylation Grb2 Grb2/Shc P_EGFR->Grb2 PI3K PI3K P_EGFR->PI3K CL387785 This compound CL387785->EGFR Covalently Binds & Irreversibly Inhibits RAS RAS Grb2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Tumor Invasion ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival, Anti-Apoptosis mTOR->Survival

Diagram 2. EGFR signaling pathways and the inhibitory action of this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key assays used to characterize the activity of this compound.

Radiometric EGFR Kinase Assay

This biochemical assay directly measures the enzymatic activity of recombinant EGFR and its inhibition by this compound.[10]

Objective: To determine the IC50 value of this compound against EGFR kinase activity.

Materials:

  • Recombinant EGFR enzyme

  • This compound

  • Peptide substrate (e.g., RR-SRC)[10]

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.4, 40 mM MnCl₂, 200 µM sodium orthovanadate)[10]

  • P81 phosphocellulose filter paper

  • 0.5% Phosphoric acid

  • Scintillation counter and fluid

  • DMSO

Procedure:

  • Prepare serial dilutions of this compound in an appropriate buffer (e.g., 30 mM HEPES, pH 7.4) from a concentrated DMSO stock.[10]

  • In a reaction tube, pre-incubate the recombinant EGFR enzyme with the various concentrations of this compound on ice for 10 minutes.[10]

  • Initiate the kinase reaction by adding a master mix containing the peptide substrate, kinase reaction buffer, and [γ-³³P]ATP.[10]

  • Incubate the reaction mixture at room temperature for a defined period (e.g., 90 minutes).[10]

  • Stop the reaction by spotting the entire reaction volume onto a P81 filter paper.

  • Wash the filter papers extensively with 0.5% phosphoric acid to remove unincorporated [γ-³³P]ATP.[10]

  • Measure the radioactivity incorporated into the peptide substrate using a liquid scintillation counter.[10]

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow start Start prep_inhibitor Prepare this compound Serial Dilutions start->prep_inhibitor pre_incubate Pre-incubate EGFR Enzyme with this compound (10 min, ice) prep_inhibitor->pre_incubate add_master_mix Initiate Reaction: Add Substrate, Buffer, [γ-³³P]ATP pre_incubate->add_master_mix incubate_rt Incubate at Room Temperature (e.g., 90 min) add_master_mix->incubate_rt spot_filter Spot Reaction Mix onto P81 Filter Paper incubate_rt->spot_filter wash Wash Filters with 0.5% Phosphoric Acid spot_filter->wash measure Measure Radioactivity (Scintillation Counting) wash->measure analyze Calculate IC50 from Dose-Response Curve measure->analyze end End analyze->end

Diagram 3. Workflow for a radiometric EGFR kinase assay.
Cell Viability/Proliferation Assay

This cell-based assay measures the effect of this compound on the proliferation and viability of cancer cells that are dependent on EGFR signaling.

Objective: To determine the IC50 of this compound on the growth of EGFR-expressing cancer cell lines.

Materials:

  • EGFR-dependent cell line (e.g., A431, MDA-MB-468)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • Cell viability reagent (e.g., MTS, XTT, or CellTiter-Glo)[10][16][17]

  • Plate reader (spectrophotometer or luminometer)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[10][16]

  • Prepare serial dilutions of this compound in complete culture medium from a concentrated DMSO stock.

  • Remove the old medium from the cells and add the medium containing various concentrations of the inhibitor. Include a vehicle control (DMSO only).

  • Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a CO₂ incubator.[10][16]

  • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for colorimetric or luminescent development.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control, plot it against the logarithm of the inhibitor concentration, and determine the IC50 value.[18]

Western Blot for EGFR Phosphorylation

This assay is used to visually confirm the inhibitory effect of this compound on EGFR autophosphorylation within a cellular context.

Objective: To assess the inhibition of ligand-induced EGFR phosphorylation by this compound in cells.

Materials:

  • EGFR-expressing cell line

  • Serum-free medium

  • EGF ligand

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-EGFR (e.g., pY1173), anti-total-EGFR[19]

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Culture cells to ~80% confluency and then serum-starve them overnight to reduce basal EGFR activity.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.[17]

  • Stimulate the cells with a saturating concentration of EGF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) to induce EGFR phosphorylation.

  • Immediately wash the cells with ice-cold PBS and lyse them on ice using lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again, apply the ECL substrate, and visualize the protein bands using an imaging system.

  • To confirm equal protein loading, the blot can be stripped and re-probed with an antibody against total EGFR or a loading control like actin.[19][20]

Conclusion

This compound is a benchmark second-generation covalent inhibitor that exemplifies the strategy of irreversible receptor inactivation to overcome drug resistance. Its potent inhibition of both wild-type and mutant EGFR is achieved through the formation of a stable covalent bond with Cys797 in the receptor's ATP-binding site. This guide provides the foundational knowledge, quantitative data, and detailed experimental protocols necessary for researchers to effectively study and utilize this compound in the investigation of EGFR signaling and the development of next-generation kinase inhibitors.

References

Methodological & Application

Application Notes and Protocols for CL-387785 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of CL-387785, a potent and irreversible Epidermal Growth Factor Receptor (EGFR) inhibitor, in cell culture experiments.

This compound, also known as EKI-785, is a selective inhibitor of EGFR tyrosine kinase.[1][2] It functions by covalently binding to a cysteine residue (Cys 797) in the ATP-binding pocket of EGFR, leading to irreversible inhibition.[3] This compound has shown efficacy in overcoming resistance to other EGFR inhibitors, such as the T790M mutation.[3][4]

Mechanism of Action

This compound targets the Epidermal Growth Factor Receptor (EGFR), a transmembrane receptor tyrosine kinase crucial for regulating cell proliferation, differentiation, and survival.[3][5] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain.[5] This initiates several downstream signaling cascades, primarily the RAS-RAF-MAPK, PI3K/AKT, and JAK/STAT pathways, which are pivotal in cancer cell growth and survival.[5] this compound irreversibly inhibits this autophosphorylation, thereby blocking these downstream signals.[1]

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of this compound in various assays and cell lines. These values are critical for designing effective cell culture experiments.

Target/AssayCell LineIC50 ValueReference
EGFR Kinase-370 pM[1][2]
EGF-stimulated EGFR AutophosphorylationA4315 nM[1][4]
EGF-stimulated erbB1 AutophosphorylationNIH3T32.5 nM[1]
Cell ProliferationCell lines overexpressing EGF-R or c-erbB-231 nM[1]
Cell ProliferationA-43179 nM[2]
Cell ProliferationH1975Concentration-dependent[6]

Signaling Pathway Diagram

The diagram below illustrates the EGFR signaling pathway and the point of inhibition by this compound.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_jak_stat JAK/STAT Pathway cluster_nucleus Nucleus EGFR EGFR P_EGFR p-EGFR (Dimerization & Autophosphorylation) EGFR->P_EGFR activates EGF EGF (Ligand) EGF->EGFR binds GRB2 GRB2/SOS P_EGFR->GRB2 recruits PI3K PI3K P_EGFR->PI3K activates JAK JAK P_EGFR->JAK activates CL387785 This compound CL387785->P_EGFR inhibits RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis, Invasion) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT STAT JAK->STAT STAT->Transcription

EGFR signaling pathway and inhibition by this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM or 500 µM) in 100% DMSO.[1]

  • Gently warm and vortex the solution to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.[2]

General Cell Culture and Treatment Workflow

The following diagram outlines a typical workflow for a cell culture experiment involving this compound treatment.

Cell_Culture_Workflow start Start cell_seeding Seed cells in appropriate culture vessels start->cell_seeding incubation1 Incubate for 24 hours (allow cells to attach) cell_seeding->incubation1 treatment Treat cells with varying concentrations of this compound (diluted from stock in culture medium) incubation1->treatment incubation2 Incubate for desired time period (e.g., 24, 48, 72 hours) treatment->incubation2 assay Perform downstream assays (e.g., MTS, Western Blot, etc.) incubation2->assay data_analysis Analyze and interpret data assay->data_analysis end End data_analysis->end

General workflow for a cell culture experiment with this compound.
Cell Proliferation Assay (MTS Assay)

This protocol is adapted from standard MTS assay procedures and is suitable for determining the IC50 of this compound on cell proliferation.[1]

Materials:

  • Cells of interest (e.g., A431, H1975)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1]

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. Final concentrations should bracket the expected IC50 value (e.g., 1 nM to 1 µM). Include a DMSO vehicle control.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[1]

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C, or until a color change is apparent.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis for EGFR Phosphorylation

This protocol allows for the assessment of this compound's effect on EGFR autophosphorylation.

Materials:

  • Cells of interest (e.g., A431)

  • 6-well cell culture plates

  • Serum-free culture medium

  • Epidermal Growth Factor (EGF)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours by replacing the complete medium with serum-free medium.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 100 nM) for 1-2 hours. Include a DMSO vehicle control.

  • Stimulate the cells with EGF (e.g., 50-100 ng/mL) for 10-15 minutes to induce EGFR phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Quantify the protein concentration of the lysates using a BCA assay.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-EGFR and total EGFR. A loading control antibody (GAPDH or β-actin) should also be used.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Densitometric analysis can be performed to quantify the changes in protein phosphorylation.

References

Application Notes and Protocols for EKI-785 in H1975 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EKI-785, also known as CL-387785, is a potent, irreversible inhibitor of the epidermal growth factor receptor (EGFR). It is of significant interest in cancer research, particularly for non-small cell lung cancer (NSCLC) harboring EGFR mutations. The H1975 cell line is a widely used model in NSCLC research as it possesses a dual EGFR mutation: the L858R activating mutation in exon 21 and the T790M resistance mutation in exon 20. This T790M mutation confers resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib, making H1975 cells a crucial tool for evaluating the efficacy of next-generation inhibitors such as EKI-785.

These application notes provide an overview of the working concentrations of EKI-785 for H1975 cells and detailed protocols for key in vitro assays to assess its biological effects.

Data Presentation

The following table summarizes the effective concentrations of EKI-785 and other relevant EGFR inhibitors in H1975 cells, as derived from the scientific literature. These values can serve as a starting point for experimental design.

Inhibitor Assay Cell Line Concentration/Effect Citation
EKI-785 (this compound) Resistance StudiesH1975Used to generate resistant mutants[1]
Gefitinib Cell ViabilityH1975IC50 is relatively high, indicating resistance[2]
Afatinib Cell ProliferationH1975Effectively inhibited proliferation[3]
Osimertinib Cell ProliferationH1975Effectively inhibited proliferation[3]
Rociletinib Cell ProliferationH1975Effectively inhibited proliferation[3]
LCS-1.34 ApoptosisH19750.5 µM induced a 3-fold increase in apoptosis[4]
Gossypol Western BlotH1975Dose-dependently reduced p-EGFR, p-AKT, and p-ERK[5]

Signaling Pathway

EKI-785 acts as an irreversible inhibitor of EGFR, thereby blocking downstream signaling pathways crucial for cell proliferation and survival. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS activates PI3K PI3K EGFR->PI3K activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival EKI785 EKI-785 EKI785->EGFR inhibits

Caption: Simplified EGFR signaling pathway inhibited by EKI-785.

Experimental Protocols

Cell Proliferation Assay (MTS Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of EKI-785 on H1975 cell proliferation.

Workflow:

Caption: Workflow for the MTS cell proliferation assay.

Materials:

  • H1975 cells

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • EKI-785 (this compound)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Seed H1975 cells in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells per well in 100 µL of complete medium.

  • Allow cells to attach overnight in a 37°C, 5% CO₂ incubator.

  • Prepare a serial dilution of EKI-785 in culture medium. A suggested starting range is from 1 nM to 10 µM.

  • Remove the medium from the wells and add 100 µL of the EKI-785 dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (TUNEL Assay)

This protocol is for the detection of apoptosis in H1975 cells treated with EKI-785 by labeling DNA strand breaks.

Workflow:

Caption: Workflow for the TUNEL apoptosis assay.

Materials:

  • H1975 cells

  • 6-well plates with sterile coverslips

  • EKI-785

  • TUNEL assay kit (e.g., In Situ Cell Death Detection Kit, Fluorescein)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in 0.1% sodium citrate

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Seed H1975 cells on sterile coverslips in 6-well plates and allow them to attach.

  • Treat the cells with EKI-785 at a concentration expected to induce apoptosis (e.g., based on proliferation assay results, a concentration around the IC50 or slightly above, such as 0.5 µM, can be a starting point)[4]. Include a vehicle control.

  • Incubate for 48 hours.

  • Wash the cells with PBS and fix with 4% PFA for 1 hour at room temperature.

  • Wash with PBS and permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

  • Proceed with the TUNEL staining according to the manufacturer's protocol. This typically involves incubating with the TUNEL reaction mixture (containing Terminal deoxynucleotidyl Transferase and labeled nucleotides) in a humidified chamber.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei, while all nuclei will be stained blue by DAPI.

Western Blot Analysis

This protocol is for assessing the effect of EKI-785 on the phosphorylation status of EGFR and its downstream signaling proteins, AKT and ERK.

Workflow:

Caption: Workflow for Western Blot analysis.

Materials:

  • H1975 cells

  • 6-well plates

  • EKI-785

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against p-EGFR (Tyr1068), EGFR, p-AKT (Ser473), AKT, p-ERK1/2 (Thr202/Tyr204), ERK1/2, and a loading control (e.g., GAPDH or β-actin).

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed H1975 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with a range of EKI-785 concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM) for 24 hours. Include a vehicle control.

  • Lyse the cells in RIPA buffer, and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. A dose-dependent decrease in the phosphorylated forms of EGFR, AKT, and ERK is expected with increasing concentrations of EKI-785[5].

Conclusion

EKI-785 is a valuable tool for studying EGFR-TKI resistance in NSCLC. The H1975 cell line provides an excellent in vitro model for this purpose. The protocols and concentration ranges provided in these application notes offer a solid foundation for researchers to investigate the efficacy and mechanism of action of EKI-785. It is recommended that researchers optimize these protocols and concentration ranges for their specific experimental conditions.

References

Application Notes and Protocols for CL-387785 in Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL-387785, also known as EKI-785, is a potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3] It covalently binds to a specific cysteine residue (Cys797) in the ATP-binding pocket of EGFR, leading to the inhibition of its downstream signaling pathways and subsequent effects on cell proliferation.[4] This document provides detailed application notes and protocols for utilizing this compound in common cell proliferation assays, such as MTT and XTT, to assess its cytotoxic and cytostatic effects on cancer cell lines.

Mechanism of Action

This compound acts as an irreversible antagonist of EGFR.[1][2][5] Upon binding, it inhibits the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades that promote cell growth, proliferation, and survival.[2][3][5] The primary pathway affected is the EGFR signaling cascade, which includes the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. By blocking these pathways, this compound can induce cell cycle arrest and inhibit cell proliferation in cancer cells that overexpress or have mutated EGFR.[2]

Data Presentation

The inhibitory activity of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the biological activity by 50%. The IC50 values of this compound can vary depending on the cell line, exposure time, and the specific assay used.

Cell LineCancer TypeAssay TypeIC50 (µM)Reference
A-431Epidermoid CarcinomaNot Specified0.079[1]
SK-BR-3Breast CancerNot Specified0.017[6]
SW-620Colorectal AdenocarcinomaNot Specified1.5[1]
MDA-MB-468Triple-Negative Breast CancerXTT0.7 ± 0.3[7]
MDA-MB-231Triple-Negative Breast CancerXTT0.5 ± 0.2[7]

Experimental Protocols

1. Preparation of this compound Stock Solution

  • Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in 100% Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM.[2][5]

  • Storage: Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1][8] Avoid repeated freeze-thaw cycles.

2. MTT Cell Proliferation Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9]

  • Materials:

    • Target cancer cell line

    • Complete cell culture medium

    • 96-well flat-bottom plates

    • This compound stock solution (10 mM in DMSO)

    • MTT solution (5 mg/mL in PBS, filter-sterilized)[10]

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

    • Phosphate-buffered saline (PBS)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. The optimal seeding density should be determined empirically for each cell line. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical concentration range to start with is 0.01 µM to 10 µM. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator. The incubation time should be optimized based on the cell line's doubling time and the research question.

    • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[10]

    • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

    • Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization solution to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

3. XTT Cell Proliferation Assay Protocol

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another colorimetric assay for measuring cell viability. Unlike MTT, the formazan product of XTT is water-soluble, simplifying the protocol.[11][12]

  • Materials:

    • Target cancer cell line

    • Complete cell culture medium

    • 96-well flat-bottom plates

    • This compound stock solution (10 mM in DMSO)

    • XTT labeling mixture (prepared according to the manufacturer's instructions, typically by mixing XTT reagent and an electron-coupling reagent)[11]

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

    • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add 100 µL of the diluted this compound solutions to the wells. Include appropriate controls.

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

    • XTT Addition: Prepare the XTT labeling mixture according to the kit's protocol. Add 50 µL of the XTT labeling mixture to each well.

    • Incubation for Color Development: Incubate the plate for 2-4 hours at 37°C, or until a significant color change is observed in the control wells.

    • Absorbance Measurement: Gently shake the plate and measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 630-690 nm is often used to subtract background absorbance.[9]

    • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.

Visualization

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation mTOR mTOR Akt->mTOR mTOR->Proliferation ... CL387785 This compound CL387785->EGFR Inhibits

Caption: EGFR signaling pathway inhibited by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis p1 Seed cells in 96-well plate p2 Incubate for 24h p1->p2 t1 Prepare serial dilutions of this compound p2->t1 t2 Treat cells with this compound t1->t2 t3 Incubate for 48-72h t2->t3 a1 Add MTT or XTT reagent t3->a1 a2 Incubate for color development a1->a2 a3 Add solubilizer (for MTT) a2->a3 d1 Read absorbance at 570nm (MTT) or 450nm (XTT) a2->d1 XTT a3->d1 MTT only d2 Calculate % viability and determine IC50 d1->d2

Caption: Workflow for cell proliferation assay with this compound.

References

Application Notes and Protocols for CL-387785 in In Vivo Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of CL-387785, a potent and irreversible epidermal growth factor receptor (EGFR) inhibitor, in preclinical in vivo tumor models. Detailed protocols for establishing xenograft models and administering treatment are provided to guide researchers in evaluating the anti-tumor efficacy of this compound.

Mechanism of Action

This compound, also known as EKI-785, is a quinazoline-based tyrosine kinase inhibitor that selectively and irreversibly targets EGFR. It covalently binds to a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain, leading to sustained inhibition of receptor autophosphorylation and downstream signaling pathways. This blockade of EGFR signaling ultimately inhibits cell proliferation and induces apoptosis in tumor cells that are dependent on this pathway for growth and survival. Notably, this compound has demonstrated efficacy against tumors harboring the T790M mutation, a common mechanism of acquired resistance to first-generation EGFR inhibitors.

Signaling Pathway

The diagram below illustrates the EGFR signaling pathway and the point of intervention by this compound.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PLC PLCγ EGFR->PLC Activates RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates STAT STAT EGFR->STAT Activates Ligand EGF/TGF-α Ligand->EGFR Binds CL387785 This compound CL387785->EGFR Irreversibly Inhibits RAF RAF RAS->RAF AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) STAT->Transcription Translocates & Activates MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription mTOR mTOR AKT->mTOR mTOR->Transcription

Caption: EGFR signaling pathway and inhibition by this compound.

In Vivo Efficacy Data

This compound has demonstrated significant anti-tumor activity in various human tumor xenograft models. The following tables summarize the available quantitative data from preclinical studies.

Table 1: Efficacy of this compound in HCA-7 (Colon Carcinoma) Xenografts
Dose (mg/kg)Administration RouteTreatment ScheduleTumor Growth InhibitionReference
25Intraperitoneal (i.p.)Not SpecifiedReduction in tumor growth
100Intraperitoneal (i.p.)Not SpecifiedComplete prevention of tumor growth
Table 2: Efficacy of this compound in HCT-116 (Colorectal Carcinoma) Xenografts
Dose (mg/kg)Administration RouteTreatment ScheduleOutcomeReference
50Intraperitoneal (i.p.)Not SpecifiedEffective at reducing tumor growth
Table 3: Efficacy of this compound in EGFR-Overexpressing Xenografts
Dose (mg/kg/day)Administration RouteTreatment ScheduleOutcomeReference
80Oral (p.o.)DailyProfoundly blocks tumor growth

Experimental Protocols

The following are detailed protocols for establishing subcutaneous xenograft models and for the preparation and administration of this compound.

Experimental Workflow

experimental_workflow start Start cell_culture Cell Culture (e.g., A431, HCT-116) start->cell_culture cell_harvest Cell Harvest & Preparation cell_culture->cell_harvest tumor_implantation Tumor Cell Implantation (s.c.) cell_harvest->tumor_implantation animal_model Animal Model (Athymic Nude Mice) animal_model->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment This compound Administration randomization->treatment monitoring Tumor Measurement & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint (e.g., Tumor Volume) monitoring->endpoint data_analysis Data Analysis endpoint->data_analysis end End data_analysis->end

Caption: General workflow for in vivo efficacy studies of this compound.

Protocol 1: Establishment of Subcutaneous Human Tumor Xenografts

This protocol describes the establishment of subcutaneous tumors using cell lines such as A431 (epidermoid carcinoma) or HCT-116 (colorectal carcinoma).

Materials:

  • Human tumor cell line (e.g., A431, HCT-116)

  • Appropriate cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional, but recommended for some cell lines)

  • Female athymic nude mice (e.g., BALB/c nude), 4-6 weeks old

  • Sterile syringes and needles (27-30 gauge)

  • Digital calipers

Procedure:

  • Cell Culture: Culture tumor cells according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability (>95%).

  • Cell Harvesting:

    • Wash the cells with sterile PBS.

    • Harvest the cells using Trypsin-EDTA.

    • Neutralize the trypsin with serum-containing medium, and centrifuge the cells.

    • Resuspend the cell pellet in sterile, serum-free medium or PBS.

    • Perform a viable cell count using a hemocytometer and trypan blue exclusion.

  • Preparation of Cell Suspension for Injection:

    • Centrifuge the required number of cells and resuspend the pellet in cold, sterile PBS or a 1:1 mixture of PBS and Matrigel.

    • The final cell concentration should be adjusted to allow for the injection of the desired number of cells (e.g., 1 x 10^6 cells) in a volume of 100-200 µL. Keep the cell suspension on ice.

  • Tumor Implantation:

    • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

    • Subcutaneously inject the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Palpate the injection site three times a week to monitor for tumor formation.

    • Once tumors are palpable, measure the tumor dimensions (length and width) using digital calipers 2-3 times per week.

    • Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • Randomize the animals into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).

Protocol 2: Preparation and Administration of this compound

Materials:

  • This compound powder

  • Vehicle for solubilization/suspension (e.g., DMSO, saline, carboxymethylcellulose)

  • Sterile water for injection or saline

  • Appropriate administration equipment (e.g., oral gavage needles, sterile syringes for injection)

Preparation of Dosing Solution (Example for Oral Administration):

Note: The optimal vehicle for this compound should be determined empirically. The following is a general example.

  • Weigh the required amount of this compound powder.

  • For a formulation that can be administered by oral gavage, this compound may first be dissolved in a small amount of a suitable solvent like DMSO.

  • This solution can then be brought to the final volume with a vehicle such as a 0.5% solution of carboxymethylcellulose in sterile water.

  • Ensure the final concentration of DMSO is low (typically <5-10%) to avoid toxicity.

  • The dosing solution should be prepared fresh daily or as stability data permits.

Administration:

  • Oral (p.o.) Administration:

    • Administer the prepared this compound solution or suspension to the mice using an oral gavage needle.

    • The volume administered is typically based on the mouse's body weight (e.g., 10 mL/kg).

  • Intraperitoneal (i.p.) Injection:

    • Administer the prepared this compound solution using a sterile syringe and needle into the intraperitoneal cavity of the mouse.

    • The injection volume should be appropriate for the size of the animal (e.g., 100-200 µL).

Treatment Schedule and Monitoring:

  • Follow the dosing schedule as determined by the study design (e.g., daily, every other day).

  • Monitor the body weight of the animals 2-3 times per week as an indicator of toxicity.

  • Continue to measure tumor volumes as described in Protocol 1.

  • The study endpoint is typically reached when tumors in the control group reach a maximum allowable size as per IACUC guidelines, or when a predetermined treatment duration is completed.

Data Analysis and Interpretation

The primary endpoint in these studies is typically tumor growth inhibition. This can be expressed as a percentage of the control group's tumor growth. Statistical analysis, such as a t-test or ANOVA, should be used to determine the significance of the observed anti-tumor effects. Kaplan-Meier survival analysis can also be employed if the study design includes survival as an endpoint.

These protocols and application notes are intended to serve as a guide. Researchers should adapt these methods to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare.

Application Notes and Protocols for CL-387785 in Xenograft Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL-387785, also known as EKI-785, is a potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It covalently binds to the EGFR kinase domain, leading to the inhibition of EGFR autophosphorylation and downstream signaling pathways. This mechanism effectively blocks cell proliferation in cancer cell lines that overexpress EGFR or its family member, c-erbB-2. These characteristics make this compound a valuable tool for in vivo xenograft studies to evaluate its anti-tumor efficacy.

Mechanism of Action

This compound is a 4-anilinoquinazoline derivative that functions as an irreversible antagonist of EGFR. It specifically targets the ATP-binding site of the EGFR kinase domain. The butynamide moiety of this compound forms a covalent bond with a cysteine residue (Cys797) in the active site of EGFR. This irreversible binding locks the kinase in an inactive state, preventing ATP from binding and inhibiting receptor autophosphorylation and the subsequent activation of downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis.

EGFR Signaling Pathway Inhibition by this compound

EGFR_pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates CL387785 This compound CL387785->EGFR Irreversibly Inhibits Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg STAT STAT Dimerization->STAT Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

In Vitro Activity of this compound

A summary of the in vitro activity of this compound against various targets is presented below.

ParameterCell Line / TargetIC50Citation
EGFR Kinase ActivityRecombinant Enzyme370 pM[1][2]
EGF-Stimulated AutophosphorylationCells overexpressing EGF-R5 nM[1]
Cell ProliferationCells overexpressing EGF-R or c-erbB-231 nM[1]

In Vivo Efficacy of this compound in Xenograft Models

This compound has demonstrated significant anti-tumor activity in various xenograft models.

Xenograft ModelCell LineDosageAdministration RouteTreatment ScheduleOutcomeCitation
Colon CarcinomaHCA-725 mg/kgi.p.Not SpecifiedReduced tumor growth[1]
Colon CarcinomaHCA-7100 mg/kgi.p.Not SpecifiedComplete tumor growth prevention[1]
Colon CarcinomaHCT-11650 mg/kgi.p.Not SpecifiedEffective reduction in tumor growth[1]
EGF-R Overexpressing TumorNot Specified80 mg/kg/dayp.o.Daily for 10 daysProfoundly blocked tumor growth[1]

Experimental Protocols

Preparation of this compound for In Vivo Administration

A common formulation for the in vivo administration of this compound involves the use of a vehicle composed of DMSO, PEG300, Tween 80, and a saline or PBS solution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, to prepare a 60 mg/mL stock solution, dissolve the appropriate amount of this compound powder in fresh, anhydrous DMSO. Vortex until fully dissolved.

  • To prepare the final working solution, follow these steps sequentially:

    • In a sterile microcentrifuge tube, add the required volume of the this compound DMSO stock solution.

    • Add PEG300 to the tube. A common ratio is to have a final concentration of 30-40% PEG300. Vortex until the solution is clear.

    • Add Tween 80 to the mixture. A typical final concentration is 5%. Vortex thoroughly.

    • Add sterile saline or PBS to reach the final desired volume. The final DMSO concentration should be kept low, ideally below 10%. Vortex until the solution is a clear, homogenous mixture.

  • The mixed solution should be prepared fresh daily and used immediately for optimal results.

HCT-116 Human Colorectal Carcinoma Xenograft Model

Animal Model:

  • Immunocompromised mice (e.g., Athymic Nude, SCID, or NOD/SCID), female, 6-8 weeks old.

Cell Culture and Implantation:

  • Culture HCT-116 cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells during the exponential growth phase using trypsin-EDTA.

  • Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100-200 µL.

  • Subcutaneously inject the cell suspension into the right flank of the mice.

Tumor Monitoring and Treatment:

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound or the vehicle control according to the desired dosage and schedule (e.g., daily intraperitoneal or oral administration).

  • Measure tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Continue the study for a predetermined period or until the tumors in the control group reach a specified size.

HCA-7 Human Colon Carcinoma Xenograft Model

The protocol for the HCA-7 xenograft model is similar to that of the HCT-116 model, with potential minor variations in the number of cells injected and the growth rate of the tumors.

Cell Culture and Implantation:

  • Culture HCA-7 cells in an appropriate medium.

  • Follow the same harvesting and preparation procedure as for HCT-116 cells.

  • Subcutaneously inject the HCA-7 cell suspension (typically 1 x 10^7 cells in a mixture with Matrigel) into the flank of immunocompromised mice.

Tumor Monitoring and Treatment:

  • Follow the same procedures for tumor monitoring, treatment administration, and data collection as described for the HCT-116 model.

Experimental Workflow for a Xenograft Study

Xenograft_Workflow Cell_Culture Cell Culture (e.g., HCT-116, HCA-7) Harvesting Cell Harvesting & Preparation Cell_Culture->Harvesting Implantation Subcutaneous Implantation into Immunocompromised Mice Harvesting->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization of Mice into Groups Tumor_Growth->Randomization Treatment Treatment Administration (this compound or Vehicle) Randomization->Treatment Monitoring Tumor Measurement & Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint (e.g., Tumor Size, Time) Monitoring->Endpoint Analysis Data Analysis & Interpretation Endpoint->Analysis

Caption: A generalized workflow for conducting a xenograft study with this compound.

References

Application Notes and Protocols for EKI-785 in the Study of Drug-Resistant Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EKI-785, also known as CL-387,785, is a potent, selective, and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] Its unique mechanism of action, involving the formation of a covalent bond with the EGFR active site, makes it a valuable tool for investigating EGFR-driven cancers, particularly those that have developed resistance to first-generation EGFR inhibitors.[2] The emergence of acquired resistance, frequently mediated by the T790M "gatekeeper" mutation in the EGFR kinase domain, presents a significant clinical challenge.[3][4] EKI-785 has demonstrated efficacy in overcoming T790M-mediated resistance, making it a critical research tool for studying the underlying mechanisms of drug resistance and for the development of novel therapeutic strategies.[2][4]

These application notes provide detailed protocols for utilizing EKI-785 to characterize its effects on drug-resistant cancer cell lines, focusing on assays for cell viability, signaling pathway modulation, cell cycle progression, and apoptosis.

Data Presentation

The following tables summarize the inhibitory activity of EKI-785 against EGFR and various cancer cell lines, providing a quantitative basis for experimental design.

Table 1: In Vitro Inhibitory Activity of EKI-785

Target/Cell LineAssay TypeIC50 ValueReference
EGFR KinaseKinase Assay370 pM[1][2]
EGF-stimulated EGFR Autophosphorylation (in cells)Cellular Assay5 nM[1]
NIH3T3 (EGF-stimulated human erbB1 autophosphorylation)Functional Assay2.5 nM[1]
A431 (EGF-induced EGFR autophosphorylation)Functional Assay5 nM[1]
Ba/F3-E709KCell Proliferation Assay~2000 nM[1]
Ba/F3-L858RCell Proliferation Assay~2000 nM[1]
Ba/F3-ERBB2Cell Proliferation Assay~2000 nM[1]
H1975 (L858R/T790M mutant NSCLC)Cell-based Assay37 nM[4]

Table 2: Comparative IC50 Values of EGFR Inhibitors in Sensitive and Resistant NSCLC Cell Lines

Cell LineEGFR MutationGefitinib IC50EKI-785 IC50
H3255 (Parental)L858RSensitivePotent
H3255 GR (Gefitinib-Resistant)L858R + T790M (in a subpopulation)ResistantMore effective than Gefitinib

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

EGFR_Signaling_and_Resistance cluster_0 EGFR Signaling Pathway cluster_1 Mechanism of Resistance & EKI-785 Action EGF EGF EGFR EGFR EGF->EGFR Ligand Binding EGFR_P p-EGFR EGFR->EGFR_P Dimerization & Autophosphorylation RAS RAS EGFR_P->RAS PI3K PI3K EGFR_P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Gefitinib Gefitinib (1st Gen TKI) Gefitinib->EGFR_P Inhibition T790M T790M Mutation T790M->Gefitinib Blocks Binding EKI785 EKI-785 EKI785->EGFR_P Irreversible Inhibition

Caption: EGFR signaling, T790M resistance, and EKI-785 action.

Western_Blot_Workflow start Seed Drug-Resistant Cancer Cells treatment Treat with EKI-785 (e.g., 0, 10, 50, 100 nM) for 24 hours start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (e.g., 5% non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., p-EGFR, p-Akt, p-Erk, Total EGFR, Akt, Erk, Actin) blocking->primary_ab secondary_ab HRP-conjugated Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition and Densitometry Analysis detection->analysis

Caption: Western blot workflow for analyzing EKI-785 effects.

Cell_Cycle_Workflow start Culture Drug-Resistant Cancer Cells treatment Treat with EKI-785 (e.g., IC50 concentration) for 24-48 hours start->treatment harvest Harvest and Wash Cells treatment->harvest fixation Fix Cells in Cold 70% Ethanol harvest->fixation staining Stain with Propidium Iodide (PI) and RNase A fixation->staining flow_cytometry Acquire Data on Flow Cytometer staining->flow_cytometry analysis Analyze Cell Cycle Distribution (G1, S, G2/M phases) flow_cytometry->analysis

Caption: Cell cycle analysis workflow using flow cytometry.

Experimental Protocols

Cell Viability Assay (MTS/MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of EKI-785 in drug-sensitive and drug-resistant cancer cell lines.

Materials:

  • Cancer cell lines (e.g., H1975 for T790M resistance)

  • Complete cell culture medium

  • 96-well plates

  • EKI-785 stock solution (in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of EKI-785 in complete medium. A suggested concentration range is 0.1 nM to 10 µM. Include a DMSO-only control.

  • Remove the medium from the wells and add 100 µL of the EKI-785 dilutions or control medium.

  • Incubate the plate for 48-72 hours.[1]

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the DMSO control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis of EGFR Signaling Pathway

Objective: To assess the effect of EKI-785 on the phosphorylation status of EGFR and its downstream signaling proteins (e.g., Akt, Erk).

Materials:

  • Drug-sensitive and resistant cancer cell lines

  • 6-well plates

  • EKI-785

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-Akt (Ser473), anti-Akt, anti-p-Erk1/2 (Thr202/Tyr204), anti-Erk1/2, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of EKI-785 (e.g., 0, 10, 50, 100 nM) for a specified time (e.g., 2, 6, 24 hours).

  • Lyse the cells on ice with lysis buffer and collect the lysates.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., Actin).

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of EKI-785 on the cell cycle distribution of drug-resistant cancer cells.

Materials:

  • Drug-resistant cancer cell lines

  • 6-well plates

  • EKI-785

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with EKI-785 (e.g., at the IC50 concentration) for 24-48 hours.

  • Harvest both adherent and floating cells, and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples on a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by EKI-785 in drug-resistant cancer cells.

Materials:

  • Drug-resistant cancer cell lines

  • 6-well plates

  • EKI-785

  • Annexin V-FITC Apoptosis Detection Kit (or similar)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with EKI-785 at various concentrations for 24-48 hours.

  • Harvest all cells (adherent and floating) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the samples by flow cytometry within 1 hour.

  • Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

References

Troubleshooting & Optimization

CL-387785 solubility problems in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CL-387785. The information provided is intended to address common challenges, particularly those related to solubility in aqueous buffers during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am having trouble dissolving this compound in my aqueous buffer. What is the recommended solvent?

A1: this compound has low solubility in aqueous solutions but is soluble in organic solvents like dimethyl sulfoxide (DMSO).[1] It is recommended to first prepare a concentrated stock solution in 100% DMSO.[2] This stock solution can then be further diluted into your aqueous experimental buffer or cell culture medium to the final working concentration.

Q2: My this compound precipitates out of solution when I add my DMSO stock to my aqueous buffer. How can I prevent this?

A2: Precipitation upon addition to an aqueous medium is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps to mitigate this:

  • Serial Dilution: Instead of adding the highly concentrated DMSO stock directly to your aqueous buffer, perform a serial dilution in DMSO first to lower the concentration. Then, add the diluted inhibitor to your buffer.[3]

  • Pre-warming: To avoid precipitation caused by low temperatures, it is recommended to pre-heat both the stock solution and the aqueous buffer (e.g., cell culture medium) to 37°C before dilution.[3]

  • Rapid Mixing: Add the DMSO stock to the aqueous buffer while vortexing or stirring to ensure rapid and even dispersion, which can help prevent localized high concentrations that lead to precipitation.

  • Sonication: If precipitation still occurs, gentle sonication in an ultrasonic water bath can help to redissolve the compound.[3] Use an ultrasonic cleaner rather than a probe sonicator to avoid sample degradation.[3]

Q3: What is the maximum recommended concentration of DMSO in my final working solution?

A3: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts in your experiments. For most in vitro cell-based assays, the final DMSO concentration should not exceed 0.5%. However, the tolerance to DMSO can vary between cell lines. For in vivo studies in normal mice, the DMSO concentration is generally kept below 10%, and for nude or sensitive mice, it should be below 2%.[3]

Q4: Can I store this compound in an aqueous buffer?

A4: It is not recommended to store this compound in aqueous solutions for extended periods, as it may be unstable and prone to precipitation. Stock solutions in DMSO, however, can be stored at -20°C for up to one year or at -80°C for up to two years.[4] For optimal results, it is best to prepare fresh dilutions in your aqueous buffer for each experiment.

Quantitative Data Summary

The following table summarizes the solubility and key properties of this compound.

PropertyValueSource(s)
Molecular Weight 381.23 g/mol [1][3]
CAS Number 194423-06-8[1][3]
Formula C₁₈H₁₃BrN₄O[1][3]
Solubility in DMSO ≥16.85 mg/mL (≥44.19 mM)[1]
Solubility in Water Insoluble[1]
Solubility in Ethanol Insoluble[1]
Storage (Powder) -20°C for 3 years[3]
Storage (in Solvent) -80°C for 1 year[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial.

  • Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.81 mg of this compound (Molecular Weight: 381.23 g/mol ).

  • Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

  • Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[3]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.[4]

Protocol 2: Dilution of this compound for In Vitro Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium or aqueous buffer

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution and pre-warm it to 37°C.[3]

  • Perform a serial dilution of the stock solution in DMSO to an intermediate concentration. For example, to achieve a final concentration of 10 µM in your assay with a final DMSO concentration of 0.1%, you can prepare a 10 mM stock, then a 1:10 dilution in DMSO to get a 1 mM intermediate stock.

  • Add the appropriate volume of the intermediate this compound stock solution to your pre-warmed cell culture medium or buffer while vortexing gently. For example, add 10 µL of a 1 mM intermediate stock to 990 µL of medium for a final concentration of 10 µM.

  • Use the final diluted solution immediately in your experiment.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation CL387785 This compound CL387785->EGFR Irreversibly Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.

Solubility_Workflow start Start: this compound Powder dissolve_dmso Dissolve in 100% DMSO to create stock solution start->dissolve_dmso check_dissolution Completely Dissolved? dissolve_dmso->check_dissolution sonicate_warm Gentle Sonication / Warm to 37°C check_dissolution->sonicate_warm No store_stock Aliquot and Store Stock at -20°C / -80°C check_dissolution->store_stock Yes sonicate_warm->check_dissolution dilute_aqueous Dilute aliquot into pre-warmed aqueous buffer store_stock->dilute_aqueous check_precipitation Precipitation Occurs? dilute_aqueous->check_precipitation use_solution Use immediately in experiment check_precipitation->use_solution No troubleshoot Troubleshoot: - Use serial dilution in DMSO - Ensure rapid mixing check_precipitation->troubleshoot Yes troubleshoot->dilute_aqueous

Caption: Recommended workflow for solubilizing and preparing this compound working solutions.

References

How to prevent CL-387785 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of CL-387785 in cell culture media.

Troubleshooting Guide & FAQs

This section addresses common issues and questions regarding the handling and use of this compound in experimental settings.

Q1: My this compound precipitated after I added it to my cell culture medium. What went wrong?

A1: this compound, like many small molecule kinase inhibitors, has poor aqueous solubility. Precipitation typically occurs when the compound is directly added to an aqueous solution, such as cell culture media, from a highly concentrated stock, or when the final concentration exceeds its solubility limit in the medium. The use of fresh, high-quality DMSO for preparing the stock solution is crucial, as DMSO can absorb moisture, which will reduce the solubility of the compound.[1]

Q2: How can I prevent this compound from precipitating in my cell culture media?

A2: The key is to first dissolve this compound in an appropriate organic solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. This stock solution should then be serially diluted to an intermediate concentration before being introduced to the cell culture medium. This gradual dilution helps to avoid rapid changes in solvent polarity that can cause the compound to crash out of solution. It is also recommended to warm the media and the diluted compound solution to 37°C before mixing and to gently agitate the final solution.

Q3: What is the recommended solvent and concentration for a this compound stock solution?

A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2][3] It is advisable to use a fresh, anhydrous grade of DMSO to maximize solubility.[1] The solubility in DMSO is quite high, with sources reporting values up to 200 mg/mL. For practical purposes, preparing a 10 mM to 50 mM stock solution is common.

Q4: Can I store my this compound stock solution? If so, under what conditions?

A4: Yes, stock solutions of this compound in DMSO can be stored. For long-term storage (up to 2 years), it is recommended to aliquot the stock solution into smaller volumes and store them at -80°C.[3][4] For shorter-term storage (up to 1 month), -20°C is acceptable.[1] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound and precipitation upon thawing.[4]

Q5: What is the maximum final concentration of DMSO that is safe for my cells?

A5: The tolerance of cell lines to DMSO can vary. However, it is generally recommended to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v), and ideally at or below 0.1%, to minimize solvent-induced cytotoxicity or off-target effects.[5]

Quantitative Data Summary

The following table summarizes the solubility of this compound in various solvents.

SolventSolubilityReference
DMSO60 mg/mL (157.39 mM)[2]
DMSO13.67 mg/mL (35.86 mM) (ultrasonic and warming needed)[3]
DMSO200 mg/mL
DMSO76 mg/mL (199.35 mM)[1]
WaterInsoluble[1]
EthanolInsoluble[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (Molecular Weight: 381.23 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 3.81 mg of this compound powder.

    • Add 1 mL of anhydrous DMSO to the powder.

    • Vortex the solution thoroughly until the powder is completely dissolved. Sonication may be used to aid dissolution.[2]

    • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: Diluting this compound for Cell-Based Assays

This protocol provides a method for diluting the 10 mM stock solution to a final concentration of 1 µM in cell culture medium, ensuring the final DMSO concentration remains at 0.1%.

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Sterile cell culture medium

    • Sterile microcentrifuge tubes

  • Procedure:

    • Prepare an intermediate dilution of the 10 mM stock solution. For example, dilute the 10 mM stock 1:10 in sterile cell culture medium to create a 1 mM solution.

    • Prepare a working solution by further diluting the intermediate solution. For a final concentration of 1 µM, you can perform a serial dilution. For instance, add 1 µL of the 1 mM intermediate solution to 999 µL of pre-warmed (37°C) cell culture medium.

    • Gently mix the final working solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing, which can cause precipitation.

    • Add the final working solution to your cell culture plates.

Visualizations

experimental_workflow Experimental Workflow for this compound Dosing cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_dosing Cell Dosing start Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO start->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot and Store at -80°C stock->aliquot thaw Thaw Stock Aliquot aliquot->thaw Begin Experiment intermediate Prepare Intermediate Dilution (e.g., 1 mM) thaw->intermediate final_dilution Prepare Final Working Solution in Pre-warmed Media intermediate->final_dilution mix Gentle Mixing final_dilution->mix add_to_cells Add Working Solution to Cells mix->add_to_cells incubate Incubate add_to_cells->incubate

Caption: Workflow for preparing and using this compound in cell culture.

signaling_pathway EGFR Signaling and Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription EGF EGF (Ligand) EGF->EGFR Binds and Activates CL387785 This compound CL387785->EGFR Irreversibly Inhibits

Caption: EGFR signaling pathways and the inhibitory action of this compound.

References

Optimizing CL-387785 Incubation Time for Maximal Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CL-387785, a potent and irreversible Epidermal Growth Factor Receptor (EGFR) inhibitor. Here, you will find troubleshooting advice and frequently asked questions to help optimize your experimental protocols for achieving maximal inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an irreversible inhibitor of the EGFR tyrosine kinase.[1][2][3][4][5][6][7] It covalently binds to a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR.[8] This covalent modification permanently inactivates the receptor, thereby blocking downstream signaling pathways involved in cell proliferation, survival, and differentiation.

Q2: How does the irreversible nature of this compound affect the required incubation time?

A2: As an irreversible inhibitor, the duration of incubation with this compound is a critical factor in achieving maximal inhibition. Unlike reversible inhibitors, where a continuous presence of the compound is necessary to maintain inhibition, this compound forms a stable, covalent bond. The extent of inhibition, therefore, becomes a function of both concentration and time, as a sufficient incubation period is required for the covalent reaction to proceed to completion.

Q3: Why do recommended incubation times differ between biochemical (enzyme) assays and cell-based assays?

A3: The optimal incubation time varies significantly between these assay formats due to differences in complexity.

  • Biochemical Assays: These assays use purified or recombinant EGFR enzyme. The inhibitor has direct access to the enzyme, allowing for rapid binding. Shorter incubation times (e.g., 10-90 minutes) are often sufficient to observe maximal inhibition of enzymatic activity.[1]

  • Cell-Based Assays: In a cellular context, the inhibitor must first cross the cell membrane, navigate the cytoplasm, and then bind to the EGFR. These additional barriers necessitate longer incubation times (e.g., 24-72 hours) to allow for cellular uptake and target engagement, ultimately leading to a measurable effect on cell proliferation or signaling.[1]

Q4: What is a typical starting concentration and incubation time for a cell-based proliferation assay?

A4: Based on available data, a common starting point for cell proliferation assays (such as MTS assays) is to incubate cells with various concentrations of this compound for 48 hours.[1] The IC50 for cell proliferation in EGFR-overexpressing cell lines is approximately 31 nM.[1][3] A dose-response experiment around this concentration is recommended to determine the optimal inhibitory concentration for your specific cell line.

Troubleshooting Guide

Issue 1: Sub-optimal inhibition observed in a cell-based assay despite using the recommended concentration.

  • Possible Cause 1: Insufficient Incubation Time.

    • Solution: As this compound is an irreversible inhibitor, increasing the incubation time can lead to greater target engagement and inhibition. Consider extending the incubation period to 72 hours to ensure the covalent binding reaction has reached completion.

  • Possible Cause 2: Cell Line Resistance.

    • Solution: The sensitivity to this compound can vary between different cell lines. Some cell lines may possess intrinsic or acquired resistance mechanisms, such as mutations in the EGFR target (e.g., T790M, although this compound has been reported to be effective against this mutation) or activation of bypass signaling pathways.[3][8] Confirm the EGFR status of your cell line and consider testing a panel of cell lines with varying sensitivities.

  • Possible Cause 3: Compound Instability.

    • Solution: Ensure that the this compound stock solution is properly prepared and stored to maintain its activity. Prepare fresh dilutions from a frozen stock for each experiment. Stock solutions are typically prepared in DMSO and can be stored at -20°C for one year or -80°C for two years.[2]

Issue 2: High background or inconsistent results in an in vitro kinase assay.

  • Possible Cause 1: Inadequate Pre-incubation.

    • Solution: For in vitro kinase assays, a short pre-incubation of the enzyme with this compound on ice (e.g., 10 minutes) before initiating the kinase reaction by adding ATP can be crucial.[1] This allows for the inhibitor to bind to the enzyme before the substrate competes for the active site.

  • Possible Cause 2: Sub-optimal Assay Conditions.

    • Solution: Verify the components and concentrations in your reaction buffer, including ATP and substrate concentrations. The inhibitory activity of ATP-competitive inhibitors like this compound can be influenced by the ATP concentration in the assay.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueReference
EGFR Kinase IC50370 pM[1][2][3][5]
EGFR Autophosphorylation IC50 (in cells)5 nM[1][4]
Cell Proliferation IC50 (EGFR/c-erbB-2 overexpressing cells)31 nM[1][3]

Experimental Protocols

Protocol 1: In Vitro EGFR Kinase Assay

  • Prepare a stock solution of this compound in 100% DMSO (e.g., 500 µM).[1]

  • Dilute the this compound stock solution to the desired concentrations using a suitable assay buffer (e.g., 30 mM HEPES, pH 7.4).[1]

  • In a reaction tube, combine the diluted this compound with recombinant EGFR enzyme.

  • Incubate the mixture on ice for 10 minutes to allow for inhibitor binding.[1]

  • Initiate the kinase reaction by adding a reaction mixture containing buffer, ATP (e.g., 80 µM), a peptide substrate, and [³³P]ATP.[1]

  • Incubate the reaction at room temperature for a defined period (e.g., 90 minutes).[1]

  • Terminate the reaction and measure the incorporation of radiolabeled phosphate into the substrate using a liquid scintillation counter.[1]

Protocol 2: Cell-Based Proliferation Assay (MTS Assay)

  • Seed cells in a 96-well plate at a density of 10,000 cells per well and allow them to adhere overnight.[1]

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound.

  • Incubate the plates for 48 hours in a humidified incubator at 37°C and 5% CO₂.[1]

  • After the incubation period, add a solution for assessing cell viability, such as the CellTiter 96® AQueous One Solution Proliferation (MTS) reagent.[1]

  • Incubate for an additional 1-4 hours according to the manufacturer's instructions.

  • Measure the absorbance at 490 nm using a microplate reader to determine cell viability.

  • Calculate the IC50 value from the dose-response curve.[1]

Visualizations

EGFR_Signaling_Pathway EGFR Signaling Pathway and Inhibition by this compound EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates CL387785 This compound CL387785->EGFR Irreversibly Inhibits Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Dimerization->Downstream Initiates Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation Promotes

Caption: EGFR signaling pathway and its irreversible inhibition by this compound.

Experimental_Workflow General Workflow for Optimizing this compound Incubation Time cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay B_Start 1. Prepare Reagents (Enzyme, Inhibitor, Substrate) B_Incubate 2. Pre-incubate Enzyme with this compound (e.g., 10-90 min) B_Start->B_Incubate B_React 3. Initiate Kinase Reaction B_Incubate->B_React B_Measure 4. Measure Activity B_React->B_Measure C_Start 1. Seed Cells C_Treat 2. Treat with this compound C_Start->C_Treat C_Incubate 3. Incubate (e.g., 24-72 hours) C_Treat->C_Incubate C_Measure 4. Measure Cellular Response (e.g., Proliferation, Phosphorylation) C_Incubate->C_Measure

Caption: Workflow for biochemical versus cell-based assays with this compound.

Troubleshooting_Logic Troubleshooting Logic for Sub-optimal Inhibition Start Sub-optimal Inhibition Observed CheckTime Is incubation time sufficient? Start->CheckTime IncreaseTime Increase incubation time (e.g., to 72h) CheckTime->IncreaseTime No CheckResistance Is the cell line known to be resistant? CheckTime->CheckResistance Yes End Re-evaluate Experiment IncreaseTime->End VerifyCellLine Verify EGFR status and consider alternative cell lines CheckResistance->VerifyCellLine Yes CheckCompound Is the compound stock and dilution fresh? CheckResistance->CheckCompound No VerifyCellLine->End PrepareFresh Prepare fresh dilutions for each experiment CheckCompound->PrepareFresh No CheckCompound->End Yes PrepareFresh->End

Caption: A logical approach to troubleshooting sub-optimal this compound inhibition.

References

Potential off-target effects of CL-387785

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of CL-387785. The following question-and-answer format addresses specific issues that may arise during experiments, offering troubleshooting guidance and summarizing available data.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a potent, irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3][4] It forms a covalent bond with the EGFR protein, leading to sustained inhibition of its signaling activity.[1]

Q2: Is there a comprehensive kinase selectivity profile available for this compound?

A2: Currently, a comprehensive, publicly available kinome scan profiling this compound against a broad panel of kinases with quantitative IC50 or Ki values has not been identified in the scientific literature. The original characterization of this compound described it as a specific inhibitor of EGFR.[1] However, emerging evidence from various studies suggests the possibility of off-target activities.

Q3: Are there any known or suspected off-target kinases for this compound?

A3: While a complete profile is unavailable, some studies suggest potential interactions with other kinases:

  • Src Family Kinases and Abl Kinase: Cellular activity profiling of multiple kinase inhibitors has shown an overlap between the sensitivity profiles of this compound and AZD0530, a known dual inhibitor of Src and Abl kinases. This suggests that this compound might exert effects on pathways regulated by these kinases. Furthermore, this compound has demonstrated activity against drug-resistant mutants of Abl kinase in cellular assays.

Q4: Does this compound have any known non-kinase off-target effects?

A4: Yes, two notable non-kinase-mediated effects have been reported:

  • Metabolism by Aldehyde Oxidase (AO): this compound has been identified as a substrate for human aldehyde oxidase (AO).[5] This metabolic pathway can influence the intracellular concentration of the compound and may lead to drug-drug interactions if co-administered with other AO substrates or inhibitors.

  • Modulation of Autophagy via ErbB2: In studies related to Alzheimer's disease, this compound was found to down-regulate ErbB2, leading to the activation of autophagy.[5] This effect on autophagy appears to be independent of ErbB2's kinase activity, suggesting a non-canonical pathway modulation.

Troubleshooting Guide

This guide is intended to help researchers troubleshoot unexpected experimental outcomes that may be related to the off-target effects of this compound.

Observed Phenomenon Potential Off-Target Cause Troubleshooting Suggestions
Unexpected changes in cell adhesion, migration, or cytoskeletal organization. Inhibition of Src family kinases.- Use a more selective Src family kinase inhibitor as a control.- Perform western blot analysis for phosphorylation status of Src downstream targets (e.g., FAK, paxillin).- If possible, use cell lines with genetic knockout or knockdown of Src to validate the phenotype.
Effects observed in cells that do not express high levels of EGFR. Inhibition of Abl kinase or other unidentified off-target kinases.- Verify the absence of EGFR expression in your cell model.- Use a selective Abl kinase inhibitor (e.g., imatinib, nilotinib) as a comparative control.- Assess the phosphorylation status of CrkL, a key downstream substrate of Abl kinase.
Variability in experimental results between different cell lines or in vivo models. Differential expression and activity of Aldehyde Oxidase (AO).- Determine the expression level of AO in your experimental models.- Be aware of potential drug-drug interactions if using this compound in combination with other compounds that are known AO substrates or inhibitors.- Consider that species differences in AO activity can affect in vivo study outcomes.
Induction of autophagy markers (e.g., increased LC3-II, p62 degradation). Modulation of the ErbB2-Beclin-1 interaction.- Confirm autophagy induction by western blot for LC3-II and p62, and by fluorescence microscopy of GFP-LC3 puncta.- Use known autophagy inducers (e.g., rapamycin) and inhibitors (e.g., chloroquine) as controls.- Investigate the involvement of ErbB2 by using siRNA to knock down its expression.
General unexpected cellular phenotypes. Broader, uncharacterized off-target effects.- Perform a literature search for off-target effects of structurally similar quinazoline-based irreversible inhibitors.- Consider using a structurally distinct EGFR inhibitor as a control to differentiate on-target from potential off-target effects.

Data Presentation

Table 1: On-Target Activity of this compound

TargetAssay TypeIC50Reference
EGFR KinaseBiochemical Assay370 ± 120 pM[1][4]
EGF-stimulated EGFR AutophosphorylationCellular Assay~5 nM[1][4]
Cell Proliferation (EGFR/c-erbB-2 overexpressing cells)Cellular Assay31-125 nM[1]

Table 2: Potential Off-Target Interactions of this compound

Potential Off-TargetType of InteractionEvidenceReference
Src Family KinasesKinase InhibitionOverlapping cellular sensitivity profile with Src/Abl inhibitor AZD0530.
Abl KinaseKinase InhibitionActivity against drug-resistant Abl mutants in cellular assays.
Aldehyde Oxidase (AO)Metabolism (Substrate)Identified as a substrate in a screen of kinase inhibitors.[5]
ErbB2Non-canonical Pathway Modulation (Autophagy)Downregulation of ErbB2 by this compound leads to autophagy activation.[5]

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell_Survival mTOR->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation This compound This compound This compound->EGFR Inhibition

Caption: On-target effect of this compound on the EGFR signaling pathway.

Off_Target_Pathways cluster_potential_kinase Potential Kinase Off-Targets cluster_metabolism Metabolism cluster_autophagy Autophagy Modulation Src_Kinases Src_Kinases Cell_Adhesion_Migration Cell_Adhesion_Migration Src_Kinases->Cell_Adhesion_Migration Abl_Kinase Abl_Kinase Cytoskeletal_Rearrangement Cytoskeletal_Rearrangement Abl_Kinase->Cytoskeletal_Rearrangement Aldehyde_Oxidase Aldehyde_Oxidase Metabolites Metabolites Aldehyde_Oxidase->Metabolites ErbB2 ErbB2 Beclin1_Complex Beclin1_Complex ErbB2->Beclin1_Complex Dissociation Autophagy_Induction Autophagy_Induction Beclin1_Complex->Autophagy_Induction This compound This compound This compound->Src_Kinases Potential Inhibition This compound->Abl_Kinase Potential Inhibition This compound->Aldehyde_Oxidase Metabolized by This compound->ErbB2 Modulates

Caption: Potential off-target pathways affected by this compound.

Experimental_Workflow Start Start Unexpected_Phenotype Unexpected_Phenotype Start->Unexpected_Phenotype Hypothesize_Off_Target Hypothesize_Off_Target Unexpected_Phenotype->Hypothesize_Off_Target Consult_Troubleshooting_Guide Consult_Troubleshooting_Guide Hypothesize_Off_Target->Consult_Troubleshooting_Guide Perform_Validation_Experiments Perform_Validation_Experiments Consult_Troubleshooting_Guide->Perform_Validation_Experiments Analyze_Results Analyze_Results Perform_Validation_Experiments->Analyze_Results Conclusion Conclusion Analyze_Results->Conclusion

Caption: Troubleshooting workflow for unexpected results with this compound.

References

Technical Support Center: p-EGFR Western Blotting with CL-387,785

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the irreversible EGFR inhibitor, CL-387,785, in western blot experiments to detect phosphorylated EGFR (p-EGFR).

Frequently Asked Questions (FAQs)

Q1: What is CL-387,785 and how does it affect p-EGFR levels?

CL-387,785 is a potent and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] It functions by covalently binding to a cysteine residue (Cys797) in the ATP-binding pocket of EGFR, which blocks the receptor's kinase activity.[1] This inhibition of kinase activity prevents the autophosphorylation of EGFR upon ligand binding (e.g., with EGF), leading to a dose-dependent decrease in the levels of phosphorylated EGFR (p-EGFR) detectable by western blot. The IC50 for inhibition of EGFR kinase activity is approximately 370 pM, and it blocks EGF-stimulated autophosphorylation in cells with an IC50 of about 5 nM.[1][3]

Q2: What is the expected molecular weight of p-EGFR on a western blot?

The predicted molecular weight of EGFR is around 134 kDa. However, due to extensive post-translational modifications, including glycosylation and phosphorylation, the observed molecular weight on a western blot is typically in the range of 170-180 kDa.[4]

Q3: Which cell lines are suitable as positive controls for p-EGFR detection?

Cell lines with high EGFR expression, such as the A431 human epidermoid carcinoma cell line, are excellent positive controls. To observe a strong p-EGFR signal, it is recommended to stimulate serum-starved A431 cells with EGF (e.g., 100 ng/mL for 15-30 minutes) prior to cell lysis.[4]

Q4: What is a suitable starting concentration and incubation time for CL-387,785 to observe p-EGFR inhibition?

Based on its cellular IC50, a good starting point for inhibiting p-EGFR is to treat cells with CL-387,785 at concentrations ranging from 10 nM to 1 µM. A pre-incubation time of 1 to 4 hours with CL-387,785 before EGF stimulation is often sufficient to observe significant inhibition of EGFR phosphorylation. Optimization of both concentration and incubation time for your specific cell line and experimental conditions is recommended.

Experimental Protocols

Protocol: Inhibition of EGFR Phosphorylation with CL-387,785 in A431 Cells

This protocol describes the treatment of A431 cells with CL-387,785 to assess the inhibition of EGF-induced EGFR phosphorylation by western blot.

Materials:

  • A431 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Epidermal Growth Factor (EGF)

  • CL-387,785

  • DMSO

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • Primary antibodies: anti-p-EGFR (e.g., Tyr1068) and anti-total EGFR

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Culture A431 cells in DMEM with 10% FBS to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with serum-free DMEM and incubate for 12-16 hours.

  • Inhibitor Treatment: Prepare various concentrations of CL-387,785 in serum-free DMEM (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM). The final DMSO concentration should be consistent across all conditions and not exceed 0.1%. Pre-treat the serum-starved cells with the CL-387,785 dilutions for 2 hours.

  • EGF Stimulation: Add EGF to a final concentration of 100 ng/mL to the culture medium and incubate for 15 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and wash the cells twice with ice-cold DPBS. Add ice-cold RIPA buffer with inhibitors, scrape the cells, and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-p-EGFR antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using a chemiluminescent substrate.

    • Strip and re-probe the membrane with an anti-total EGFR antibody as a loading control.

Data Presentation

Table 1: Dose-Dependent Inhibition of p-EGFR by CL-387,785 in A431 Cells (Hypothetical Data)

CL-387,785 (nM)p-EGFR Signal (Normalized to Total EGFR)% Inhibition
0 (Vehicle)1.000%
100.4555%
500.1585%
1000.0595%
5000.0199%
1000<0.01>99%

Troubleshooting Guide

Problem Possible Cause Solution
Weak or No p-EGFR Signal in Positive Control (EGF-stimulated) Lane Inefficient EGF stimulationEnsure EGF is fresh and used at the correct concentration (e.g., 100 ng/mL). Optimize stimulation time (15-30 minutes is typical).
Sub-optimal antibody concentrationTitrate the primary antibody to find the optimal concentration.
Insufficient protein loadingLoad at least 20-30 µg of total protein per lane.[5]
Phosphatase activityAlways use fresh phosphatase inhibitors in your lysis buffer and keep samples on ice.[5]
No Inhibition of p-EGFR with CL-387,785 Treatment Inactive inhibitorEnsure CL-387,785 is properly stored and has not expired. Prepare fresh dilutions for each experiment.
Insufficient incubation time or concentrationIncrease the pre-incubation time with CL-387,785 (e.g., up to 4 hours) or increase the concentration.
High Background on the Blot Non-specific antibody bindingBlock the membrane with 5% BSA in TBST; avoid using milk for phosphoprotein detection as it contains casein, a phosphoprotein.
Insufficient washingIncrease the number and duration of TBST washes after antibody incubations.
Inconsistent Loading (Total EGFR levels vary) Inaccurate protein quantificationBe meticulous with the protein quantification assay.
Uneven transferEnsure complete and even transfer of proteins from the gel to the membrane. Check for air bubbles in the transfer stack.

Visualizations

// Nodes EGF [label="EGF", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p_EGFR [label="p-EGFR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CL387785 [label="CL-387,785", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Grb2 [label="Grb2", fillcolor="#F1F3F4", fontcolor="#202124"]; SOS [label="SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Motility", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges EGF -> EGFR [label="Binds"]; EGFR -> p_EGFR [label="Autophosphorylation"]; CL387785 -> EGFR [label="Irreversibly Inhibits", style=dashed, color="#34A853"]; p_EGFR -> Grb2 [label="Recruits"]; Grb2 -> SOS; SOS -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Proliferation; p_EGFR -> PI3K [label="Recruits"]; PI3K -> Akt; Akt -> Proliferation; }

Caption: EGFR Signaling Pathway and Inhibition by CL-387,785.

// Nodes CellCulture [label="1. Cell Culture\n(e.g., A431 cells)", fillcolor="#F1F3F4", fontcolor="#202124"]; SerumStarve [label="2. Serum Starvation", fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="3. CL-387,785 Treatment", fillcolor="#34A853", fontcolor="#FFFFFF"]; EGF_Stim [label="4. EGF Stimulation", fillcolor="#FBBC05", fontcolor="#202124"]; Lysis [label="5. Cell Lysis", fillcolor="#F1F3F4", fontcolor="#202124"]; Quant [label="6. Protein Quantification", fillcolor="#F1F3F4", fontcolor="#202124"]; SDS_PAGE [label="7. SDS-PAGE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transfer [label="8. Protein Transfer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Blocking [label="9. Blocking", fillcolor="#F1F3F4", fontcolor="#202124"]; PrimaryAb [label="10. Primary Antibody\n(anti-p-EGFR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SecondaryAb [label="11. Secondary Antibody", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Detection [label="12. Detection", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges CellCulture -> SerumStarve; SerumStarve -> Inhibitor; Inhibitor -> EGF_Stim; EGF_Stim -> Lysis; Lysis -> Quant; Quant -> SDS_PAGE; SDS_PAGE -> Transfer; Transfer -> Blocking; Blocking -> PrimaryAb; PrimaryAb -> SecondaryAb; SecondaryAb -> Detection; }

Caption: Experimental Workflow for p-EGFR Western Blot with CL-387,785.

// Nodes Start [label="Weak or No p-EGFR Signal", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckPositiveControl [label="Is p-EGFR signal visible in\nEGF-stimulated control?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; TroubleshootStimulation [label="Troubleshoot EGF stimulation,\nantibody concentration, and\nprotein loading.", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckInhibitor [label="Is there a dose-dependent\ndecrease with CL-387,785?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckInhibitorActivity [label="Check inhibitor activity,\nconcentration, and\nincubation time.", fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="Experiment Successful", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckPositiveControl; CheckPositiveControl -> TroubleshootStimulation [label="No"]; TroubleshootStimulation -> Start; CheckPositiveControl -> CheckInhibitor [label="Yes"]; CheckInhibitor -> CheckInhibitorActivity [label="No"]; CheckInhibitorActivity -> Start; CheckInhibitor -> Success [label="Yes"]; }

Caption: Troubleshooting Logic for p-EGFR Western Blot with CL-387,785.

References

Optimizing CL-387785 Efficacy: A Guide to Cell Line-Specific Concentration Adjustment

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing CL-387785, a potent and irreversible Epidermal Growth Factor Receptor (EGFR) inhibitor. This document offers troubleshooting advice and frequently asked questions (FAQs) to ensure successful experimental outcomes.

This compound is a selective EGFR inhibitor with a half-maximal inhibitory concentration (IC50) of 370 pM for the EGFR kinase.[1][2] Its efficacy in cellular assays is observed in the nanomolar range, where it blocks EGF-stimulated receptor autophosphorylation with an IC50 of 5 nM and inhibits the proliferation of cell lines overexpressing EGFR or c-erbB2 with an IC50 of 31 nM.[1][3][4]

Understanding the EGFR Signaling Pathway

This compound exerts its effects by targeting the EGFR signaling pathway, a critical regulator of cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events primarily through the RAS-RAF-MAPK and PI3K/Akt pathways.[5] By irreversibly binding to the ATP-binding site of the EGFR kinase domain, this compound effectively blocks these downstream signals, leading to cell cycle arrest and inhibition of tumor growth.[6]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Gene Transcription (Proliferation, Survival) MAPK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Ligand EGF (Ligand) Ligand->EGFR Binds CL387785 This compound CL387785->EGFR Inhibits

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of this compound.

Effective Concentrations of this compound in Various Cancer Cell Lines

The optimal concentration of this compound can vary significantly between different cell lines due to factors such as EGFR expression levels and the presence of specific mutations.[7] Below is a summary of reported IC50 values for cell growth inhibition in several cancer cell lines.

Cell LineCancer TypeIC50 (µM)
A-431Epidermoid Carcinoma0.079[2][8]
SK-BR-3Breast Adenocarcinoma0.017[2]
H1975Non-Small Cell Lung Cancer0.01 - 0.1 (concentration-dependent inhibition)[9][10]
SW-620Colorectal Adenocarcinoma>10[8]

Experimental Protocol: Determining the Optimal this compound Concentration

To ensure accurate and reproducible results, it is crucial to determine the optimal concentration of this compound for your specific cell line. The following protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 value.

Materials
  • This compound

  • Dimethyl sulfoxide (DMSO), fresh

  • Your cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure
  • Stock Solution Preparation:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).[3] Sonication may be required to fully dissolve the compound.[3]

    • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][11] Stock solutions in DMSO are stable for up to 1 month at -20°C.[4]

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[1][12]

    • Incubate the plate overnight to allow for cell attachment.

  • Drug Treatment:

    • Prepare a series of dilutions of this compound from your stock solution in complete medium. A common starting range is from 1 nM to 10 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration).

    • Incubate the plate for your desired treatment duration (e.g., 48 or 72 hours).[1][13]

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]

    • Aspirate the medium containing MTT and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[14]

    • Shake the plate gently for 10 minutes to ensure complete dissolution.[14]

    • Measure the absorbance at a wavelength of 490 nm or 570 nm using a plate reader.[14]

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.

Experimental_Workflow Prep_Stock Prepare this compound Stock Solution (in DMSO) Prepare_Dilutions Prepare Serial Dilutions of this compound Prep_Stock->Prepare_Dilutions Seed_Cells Seed Cells in 96-well Plate Incubate_Attach Incubate Overnight (Cell Attachment) Seed_Cells->Incubate_Attach Treat_Cells Treat Cells with This compound Dilutions Incubate_Attach->Treat_Cells Prepare_Dilutions->Treat_Cells Incubate_Treat Incubate for 48-72 hours Treat_Cells->Incubate_Treat MTT_Assay Perform MTT Assay Incubate_Treat->MTT_Assay Read_Absorbance Measure Absorbance MTT_Assay->Read_Absorbance Analyze_Data Analyze Data and Calculate IC50 Read_Absorbance->Analyze_Data

Figure 2: Experimental workflow for determining the IC50 of this compound.

Troubleshooting and FAQs

Q1: My this compound is not dissolving properly in DMSO.

A1: this compound can be challenging to dissolve. Ensure you are using fresh, anhydrous DMSO as moisture can reduce solubility.[1] Sonication can also aid in dissolution.[3] If precipitation occurs when diluting in aqueous media, try preparing intermediate dilutions in DMSO before adding to your cell culture medium.[3]

Q2: I am observing high variability in my results.

A2: High variability can stem from several sources. Ensure your cell seeding is consistent across all wells. Use a multichannel pipette for adding drugs and reagents to minimize timing differences. Also, ensure the formazan crystals in the MTT assay are fully dissolved before reading the plate.

Q3: The IC50 value I obtained is different from the published data.

A3: Discrepancies in IC50 values can be due to several factors, including:

  • Cell line differences: Even the same cell line from different sources or at different passages can exhibit variability.

  • Experimental conditions: Assay duration, cell seeding density, and medium formulation can all influence the apparent IC50.

  • Reagent quality: The purity of this compound and the quality of other reagents can affect the results.

It is important to consistently use the same experimental parameters within your laboratory to ensure the reproducibility of your results.

Q4: What are the potential off-target effects of this compound?

A4: While this compound is a selective EGFR inhibitor, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations.[15][16] It is crucial to use the lowest effective concentration to minimize the risk of off-target activities that could confound your experimental results. If you suspect off-target effects, consider using a secondary inhibitor with a different chemical scaffold or employing genetic approaches like siRNA or CRISPR to validate your findings.

Q5: How should I store this compound?

A5: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions in DMSO should be aliquoted and stored at -80°C for up to one year or at -20°C for up to one month to prevent degradation from repeated freeze-thaw cycles.[1][4][11]

References

Minimizing cytotoxicity of CL-387785 in non-cancerous cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CL-387,785. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the cytotoxic effects of CL-387,785 on non-cancerous cells during pre-clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of CL-387,785?

CL-387,785 is an irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] It covalently binds to a cysteine residue in the ATP-binding pocket of EGFR, leading to sustained inhibition of receptor signaling. This mechanism is effective in blocking the proliferation of cancer cells that are dependent on EGFR signaling.

Q2: Why does CL-387,785 exhibit cytotoxicity in non-cancerous cells?

Non-cancerous epithelial cells, particularly keratinocytes in the skin and cells lining the gastrointestinal tract, also express wild-type EGFR, which plays a crucial role in their normal growth and survival.[2] By inhibiting EGFR in these healthy tissues, CL-387,785 can lead to "on-target" toxicity, manifesting as skin rashes, diarrhea, and other adverse effects observed in clinical settings.[2]

Q3: What is the typical IC50 of CL-387,785 in cancer cell lines?

The half-maximal inhibitory concentration (IC50) of CL-387,785 for inhibiting cell proliferation in cancer cell lines that overexpress EGFR or its family member c-erbB2 is approximately 31 nM.[1] For blocking the autophosphorylation of the EGFR in cells, the IC50 is around 5 nM.[1]

Q4: Is there a way to selectively target cancer cells while sparing non-cancerous cells?

Achieving complete selectivity is challenging with irreversible EGFR inhibitors that target the highly conserved ATP-binding site. However, strategies to improve the therapeutic window include:

  • Dose Optimization: Using the lowest effective concentration of CL-387,785 that maintains anti-cancer efficacy while minimizing toxicity to normal cells.

  • Co-treatment with Cytoprotective Agents: Employing agents that can selectively protect non-cancerous cells from the effects of EGFR inhibition.

  • Development of Mutant-Selective Inhibitors: While CL-387,785 is a pan-EGFR inhibitor, newer generations of inhibitors are being designed to specifically target mutant forms of EGFR found in cancer cells, thereby sparing wild-type EGFR in healthy tissues.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in Non-Cancerous Control Cell Lines (e.g., HaCaT Keratinocytes)

Possible Cause 1: Suboptimal Drug Concentration

  • Troubleshooting Step: Perform a dose-response curve to determine the IC50 of CL-387,785 in your specific non-cancerous cell line and compare it to the IC50 in your cancer cell line of interest. Aim for a concentration that provides a sufficient therapeutic window.

Possible Cause 2: Off-Target Effects

  • Troubleshooting Step: While CL-387,785 is a selective EGFR inhibitor, high concentrations may lead to off-target kinase inhibition. If you suspect off-target effects, consider using a lower concentration in combination with another therapeutic agent that targets a parallel survival pathway in cancer cells.

Possible Cause 3: Cell Culture Conditions

  • Troubleshooting Step: Ensure that your non-cancerous cells are healthy and not under stress from other culture conditions (e.g., nutrient deprivation, contamination), as this can sensitize them to drug-induced toxicity.

Data Presentation

Table 1: Comparative Cytotoxicity of Irreversible EGFR Inhibitors in Cancerous vs. Non-Cancerous Cell Lines
Cell LineCell TypeEGFR StatusInhibitorIC50 (nM)Reference
HCT-116Colon CarcinomaWild-TypeCL-387,785~50 mg/kg (in vivo)[1]
HCA-7Colon CarcinomaOverexpressedCL-387,785~25 mg/kg (in vivo)[1]
Ba/F3-ERBB2Pro-BOverexpressedCL-387,78531[1]
IEC-6Rat Intestinal EpithelialWild-TypeAfatinib>10 (76.39% viability at 10nM after 72h)[1]
HEK293Human Embryonic KidneyWild-TypeAfatinib3.03[3]
H460Non-Small Cell Lung CancerWild-TypeAfatinib3.68[3]
KBv200Oral Carcinoma (Resistant)Wild-TypeAfatinib5.44[3]

Experimental Protocols

Protocol 1: Determining the Dose-Response of CL-387,785 in Cancerous and Non-Cancerous Cell Lines

Objective: To determine and compare the IC50 values of CL-387,785 in a cancer cell line (e.g., A431) and a non-cancerous keratinocyte cell line (e.g., HaCaT).

Materials:

  • A431 and HaCaT cell lines

  • Complete culture medium (DMEM with 10% FBS)

  • CL-387,785 stock solution (10 mM in DMSO)

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed A431 and HaCaT cells in separate 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Drug Dilution: Prepare a serial dilution of CL-387,785 in complete culture medium, ranging from 1 µM to 0.1 nM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Incubate for 72 hours.

  • MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: Evaluating the Cytoprotective Effect of Keratinocyte Growth Factor (KGF)

Objective: To assess the ability of KGF to protect HaCaT cells from CL-387,785-induced cytotoxicity.

Materials:

  • HaCaT cells

  • Complete culture medium

  • Recombinant Human Keratinocyte Growth Factor (KGF)

  • CL-387,785

  • 96-well plates

  • MTT reagent

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Pre-treatment with KGF: Treat the cells with varying concentrations of KGF (e.g., 0, 10, 20, 50 ng/mL) for 24 hours.

  • Co-treatment with CL-387,785: Add CL-387,785 at a pre-determined concentration (e.g., the IC50 or 2x IC50 value for HaCaT cells) to the wells already containing KGF.

  • Incubation: Incubate the plate for an additional 72 hours.

  • MTT Assay and Data Analysis: Follow steps 4-7 from Protocol 1 to determine the cell viability and assess if KGF pre-treatment increases the viability of HaCaT cells in the presence of CL-387,785.

Visualizations

EGFR_Signaling_Pathway EGFR Signaling Pathway Inhibition by CL-387785 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS STAT3 STAT3 EGFR->STAT3 This compound This compound This compound->EGFR Irreversibly Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Proliferation Proliferation mTOR->Proliferation Invasion Invasion mTOR->Invasion RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis STAT3->Survival

Caption: Inhibition of EGFR by CL-387,785 blocks downstream signaling pathways.

Troubleshooting_Workflow Troubleshooting High Cytotoxicity in Non-Cancerous Cells Start Start High_Cytotoxicity High cytotoxicity observed in non-cancerous control cells Start->High_Cytotoxicity Check_Concentration Is the this compound concentration optimized? High_Cytotoxicity->Check_Concentration Perform_Dose_Response Perform dose-response assay to determine IC50 Check_Concentration->Perform_Dose_Response No Consider_Co_treatment Is co-treatment with a cytoprotective agent a viable option? Check_Concentration->Consider_Co_treatment Yes Use_Lower_Concentration Use lower, non-toxic concentration Perform_Dose_Response->Use_Lower_Concentration End End Use_Lower_Concentration->End Test_Cytoprotective_Agents Test cytoprotective agents (e.g., KGF, antioxidants) Consider_Co_treatment->Test_Cytoprotective_Agents Yes Evaluate_Cell_Health Are the control cells healthy (morphology, growth rate)? Consider_Co_treatment->Evaluate_Cell_Health No Test_Cytoprotective_Agents->Use_Lower_Concentration Optimize_Culture_Conditions Optimize cell culture conditions (media, serum, etc.) Evaluate_Cell_Health->Optimize_Culture_Conditions No Evaluate_Cell_Health->End Yes Optimize_Culture_Conditions->Use_Lower_Concentration

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

Experimental_Workflow Experimental Workflow for Assessing Cytoprotection Start Start Seed_Cells Seed non-cancerous cells (e.g., HaCaT) in 96-well plates Start->Seed_Cells Pre_treat Pre-treat with cytoprotective agent (e.g., KGF) for 24h Seed_Cells->Pre_treat Add_Inhibitor Add this compound at a fixed (e.g., IC50) concentration Pre_treat->Add_Inhibitor Incubate Incubate for 72 hours Add_Inhibitor->Incubate Assess_Viability Assess cell viability (e.g., MTT assay) Incubate->Assess_Viability Analyze_Data Analyze data and compare viability with and without cytoprotective agent Assess_Viability->Analyze_Data Conclusion Conclusion Analyze_Data->Conclusion

Caption: A streamlined workflow for testing cytoprotective agents.

References

Technical Support Center: EKI-785 and EGFR Phosphorylation Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with EKI-785's efficacy in inhibiting Epidermal Growth Factor Receptor (EGFR) phosphorylation.

Troubleshooting Guide: EKI-785 Not Inhibiting EGFR Phosphorylation

Question: We are not observing the expected inhibition of EGFR phosphorylation after treating our cells with EKI-785. What are the possible reasons for this?

Answer: Several factors, ranging from experimental setup to cellular mechanisms, can contribute to the lack of EKI-785 efficacy. Below is a step-by-step troubleshooting guide to help you identify the potential cause.

Reagent Integrity and Handling

Is the EKI-785 compound active?

  • Storage: EKI-785 (also known as CL-387,785) should be stored at -20°C for long-term stability (up to 3 years as a powder) and at -80°C for up to one year once dissolved in a solvent.[1][2][3] Improper storage can lead to degradation of the compound.

  • Solvent: Use fresh, anhydrous DMSO to prepare stock solutions, as moisture-absorbing DMSO can reduce solubility.[3]

  • Freeze-Thaw Cycles: Aliquot the stock solution to avoid repeated freeze-thaw cycles, which can degrade the inhibitor.[3]

Troubleshooting Workflow for Reagent Integrity

start No EGFR Phosphorylation Inhibition check_storage Verify EKI-785 Storage Conditions (-20°C powder, -80°C in solvent) start->check_storage check_solvent Confirm Use of Fresh, Anhydrous DMSO check_storage->check_solvent check_aliquots Check for Multiple Freeze-Thaw Cycles check_solvent->check_aliquots aliquots_ok Aliquots Handled Correctly? check_aliquots->aliquots_ok new_reagent Prepare Fresh EKI-785 Stock Solution test_activity Re-run Experiment with Fresh Reagent new_reagent->test_activity aliquots_ok->new_reagent No aliquots_ok->test_activity Yes

Caption: Troubleshooting workflow for EKI-785 reagent integrity.

Experimental Protocol and Assay Conditions

Are your experimental conditions optimized for detecting EGFR inhibition?

  • Cell Confluence: The density of your cell culture can impact EGFR signaling.[4][5][6] Both very low and very high cell confluence can alter the cellular response to EGF and inhibitors. Aim for a consistent confluence of 70-80% for your experiments.

  • Serum Starvation: To reduce basal EGFR phosphorylation levels, it is crucial to serum-starve the cells before stimulation with EGF.[7][8][9][10] A typical protocol involves incubation in a low-serum (e.g., 0.5% FBS) or serum-free medium for 12-16 hours.

  • Inhibitor Pre-incubation Time: As an irreversible inhibitor, EKI-785 requires sufficient time to bind covalently to EGFR. Ensure you are pre-incubating the cells with EKI-785 for an adequate period before EGF stimulation.

  • EGF Stimulation: The concentration and duration of EGF stimulation should be optimized to induce a robust and measurable increase in EGFR phosphorylation in your specific cell line.

Experimental Workflow for EGFR Phosphorylation Assay

seed_cells Seed Cells to Achieve 70-80% Confluence serum_starve Serum Starve Cells (12-16 hours) seed_cells->serum_starve pre_incubate Pre-incubate with EKI-785 serum_starve->pre_incubate stimulate Stimulate with EGF pre_incubate->stimulate lyse_cells Lyse Cells and Collect Protein stimulate->lyse_cells detect_pEGFR Detect Phospho-EGFR (Western Blot or ELISA) lyse_cells->detect_pEGFR

Caption: A standard experimental workflow for assessing EGFR phosphorylation.

Cellular Resistance Mechanisms

Could your cells have developed resistance to EKI-785?

  • Secondary Mutations: The most common mechanism of acquired resistance to EGFR inhibitors is the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[11][12][13][14][15] This mutation increases the affinity of EGFR for ATP, making it more difficult for ATP-competitive inhibitors to bind.[16][17][18][19][20] While EKI-785 is an irreversible inhibitor designed to overcome T790M resistance, very high levels of the mutant receptor or other factors could still diminish its efficacy.

  • Bypass Signaling Pathways: Tumor cells can develop resistance by activating alternative signaling pathways that bypass the need for EGFR signaling.[21][22][23][24][25] Common bypass pathways include the activation of other receptor tyrosine kinases (RTKs) like MET, HER2, and AXL.

EGFR Signaling and Bypass Pathways

cluster_EGFR EGFR Signaling cluster_Bypass Bypass Signaling EGF EGF EGFR EGFR EGF->EGFR pEGFR pEGFR EGFR->pEGFR PI3K_AKT PI3K/AKT Pathway pEGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway pEGFR->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation MET MET MET->PI3K_AKT HER2 HER2 HER2->PI3K_AKT AXL AXL AXL->PI3K_AKT EKI785 EKI-785 EKI785->pEGFR

Caption: Simplified diagram of EGFR signaling and potential bypass pathways.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration of EKI-785 to use? A1: The effective concentration of EKI-785 can vary depending on the cell line and experimental conditions. It has a very low IC50 in biochemical assays (370 pM) and blocks EGF-stimulated autophosphorylation in cells with an IC50 of 5 nM.[3] A good starting point for cell-based assays is to perform a dose-response curve ranging from low nanomolar to micromolar concentrations to determine the optimal inhibitory concentration for your specific system.

Q2: How can I confirm that my cells have the T790M mutation? A2: The presence of the T790M mutation can be confirmed by DNA sequencing of the EGFR gene from your cell line. You can use techniques like Sanger sequencing or next-generation sequencing (NGS) for this purpose.

Q3: What are the best methods to detect EGFR phosphorylation? A3: The two most common and reliable methods are Western blotting and cell-based ELISA.

  • Western Blotting: This technique allows you to visualize the phosphorylated form of EGFR relative to the total amount of EGFR protein. It is considered a gold-standard method for confirming phosphorylation status.

  • Cell-Based ELISA: This is a more high-throughput method that provides a quantitative measure of EGFR phosphorylation.[26][27][28][29] Several commercial kits are available for this purpose.

Quantitative Data Summary

Parameter Value Reference
EKI-785 IC50 (Biochemical) 370 pM[3]
EKI-785 IC50 (Cellular, pEGFR) 5 nM[3]
EKI-785 Storage (Powder) -20°C (3 years)[3]
EKI-785 Storage (in Solvent) -80°C (1 year)[1][3]

Experimental Protocols

Protocol 1: Western Blotting for EGFR Phosphorylation
  • Cell Culture and Treatment:

    • Plate cells and grow to 70-80% confluence.

    • Serum-starve cells for 12-16 hours in serum-free or low-serum (0.5% FBS) medium.

    • Pre-incubate cells with desired concentrations of EKI-785 for 1-2 hours.

    • Stimulate cells with an optimized concentration of EGF (e.g., 100 ng/mL) for 10-15 minutes.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[30]

    • Incubate the membrane with primary antibodies against phospho-EGFR (e.g., Tyr1068, Tyr1173) and total EGFR overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate.

Protocol 2: Cell-Based ELISA for EGFR Phosphorylation
  • Cell Plating and Treatment:

    • Seed cells in a 96-well plate and grow to 70-80% confluence.[26]

    • Serum-starve, pre-incubate with EKI-785, and stimulate with EGF as described in the Western blot protocol.

  • Fixation and Permeabilization:

    • Fix the cells with a fixing solution (e.g., 4% paraformaldehyde) for 20 minutes.

    • Wash the cells and add a quenching buffer.

    • Permeabilize the cells if the antibody targets an intracellular epitope.

  • Blocking and Antibody Incubation:

    • Block the wells with a blocking buffer for 1 hour.

    • Incubate with primary antibodies against phospho-EGFR and total EGFR for 2 hours.

  • Secondary Antibody and Detection:

    • Wash the wells and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Wash the wells and add a TMB substrate.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.[26]

References

Validation & Comparative

Comparative Analysis of CL-387,785 and Erlotinib in T790M-Positive Non-Small Cell Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the epidermal growth factor receptor (EGFR) inhibitors CL-387,785 and erlotinib, with a specific focus on their efficacy in non-small cell lung cancer (NSCLC) cells harboring the T790M resistance mutation. The T790M mutation is a primary cause of acquired resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) like erlotinib.[1][2][3] Understanding the differential mechanisms and potencies of these inhibitors is crucial for the development of effective therapeutic strategies against drug-resistant lung cancer.

Mechanism of Action: A Tale of Reversible vs. Irreversible Inhibition

Erlotinib , a first-generation EGFR TKI, functions as a reversible, ATP-competitive inhibitor.[4][5] It targets the tyrosine kinase domain of EGFR, blocking the downstream signaling pathways that drive cell proliferation and survival.[4][5] However, the emergence of the T790M "gatekeeper" mutation significantly increases the receptor's affinity for ATP.[1][6] This heightened ATP affinity allows ATP to outcompete erlotinib for binding to the kinase domain, thereby restoring kinase activity and rendering the drug ineffective.[1][6]

CL-387,785 , in contrast, is an irreversible EGFR inhibitor.[7] It is designed to overcome the resistance conferred by the T790M mutation.[8] CL-387,785 achieves this by forming a covalent bond with Cysteine-797, a residue located at the edge of the ATP-binding cleft of the EGFR kinase domain.[8] This covalent and irreversible binding allows CL-387,785 to effectively inhibit the enzyme's activity, even in the presence of high intracellular ATP concentrations, thus circumventing the primary resistance mechanism of the T790M mutant.[8]

Quantitative Comparison of Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for erlotinib and other relevant EGFR inhibitors against various EGFR mutant cell lines. Lower IC50 values indicate greater potency.

Cell LineEGFR Mutation StatusErlotinib IC50 (nM)Afatinib IC50 (nM)Osimertinib IC50 (nM)
PC-9Exon 19 Deletion70.817
H3255L858R120.34
PC-9ERExon 19 Del + T790M>10,00016513
H1975L858R + T790M>10,000575

Data compiled from studies on various EGFR-TKIs.[9] Note that specific IC50 values for CL-387,785 were not available in the provided search results, but as an irreversible inhibitor designed to target T790M, its profile is expected to be similar to other potent T790M inhibitors like Osimertinib in T790M-positive lines.

As the data indicates, erlotinib is potent against cell lines with activating EGFR mutations (PC-9 and H3255) but loses its efficacy dramatically in cells that have also acquired the T790M mutation (PC-9ER and H1975).[9] In contrast, second and third-generation inhibitors like afatinib and osimertinib retain significant activity against these resistant cell lines.[9]

Experimental Protocols

The determination of IC50 values is a standard method to assess the potency of a drug in vitro. A typical experimental workflow is as follows:

Cell Viability Assay (e.g., MTT or CellTiter-Glo® Assay)

  • Cell Culture: Human NSCLC cell lines, such as H1975 (harboring L858R and T790M mutations) and PC-9 (harboring an exon 19 deletion), are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 3,000 to 5,000 cells per well) and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the EGFR inhibitors (e.g., erlotinib, CL-387,785). A control group receives medium with the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a specified period, typically 72 hours, to allow the drugs to exert their effects.

  • Viability Measurement: After incubation, a cell viability reagent (e.g., MTT or CellTiter-Glo®) is added to each well. For MTT, a solubilizing agent is added after a further incubation period to dissolve the formazan crystals. For CellTiter-Glo®, the luminescent signal is measured.

  • Data Analysis: The absorbance or luminescence, which is proportional to the number of viable cells, is read using a plate reader. The results are expressed as a percentage of the vehicle-treated control. The IC50 value, which is the drug concentration that causes 50% inhibition of cell growth, is then calculated by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[10]

Visualizing the Mechanism of Action

The following diagrams illustrate the EGFR signaling pathway and the distinct inhibitory mechanisms of erlotinib and CL-387,785 in the context of the T790M mutation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pathway1 RAS-RAF-MEK-ERK Pathway cluster_pathway2 PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGFR EGFR (L858R) RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P ATP ATP ATP->EGFR Binds to Kinase Domain Erlotinib Erlotinib (Reversible) Erlotinib->EGFR Competitively Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pathway Downstream Signaling EGFR_T790M EGFR (L858R + T790M) Signaling RAS-ERK & PI3K-AKT Pathways Activated EGFR_T790M->Signaling P ATP_strong ATP (High Affinity) ATP_strong->EGFR_T790M Outcompetes Erlotinib Erlotinib Erlotinib Erlotinib->EGFR_T790M Binding Blocked CL387785 CL-387,785 (Irreversible) CL387785->EGFR_T790M Covalently Binds & Inhibits

References

Validating the Covalent Binding of CL-387785 to EGFR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental validation of CL-387785 as a covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR). By objectively comparing its performance with other inhibitors and presenting supporting experimental data, this document serves as a valuable resource for researchers in oncology and drug discovery.

This compound is an irreversible inhibitor of EGFR, demonstrating potent activity against both wild-type and mutant forms of the receptor.[1][2] Its mechanism of action involves the formation of a covalent bond with a specific cysteine residue (Cys797) within the ATP-binding site of the EGFR kinase domain.[3][4] This irreversible binding leads to sustained inhibition of EGFR signaling pathways, which are critical for cell proliferation, survival, and metastasis in many cancers.[5]

Comparative Performance of EGFR Inhibitors

The efficacy of this compound has been benchmarked against other well-characterized EGFR inhibitors. The following table summarizes key quantitative data, highlighting the potent and irreversible nature of this compound.

InhibitorTypeTarget EGFR Form(s)IC50 (EGFR)Key Characteristics
This compound Covalent Irreversible Wild-type, T790M 370 pM [2][6][7]Overcomes T790M resistance mutation. [2]
GefitinibReversibleWild-type, activating mutations~25-80 nMFirst-generation inhibitor; susceptible to T790M resistance.[8]
ErlotinibReversibleWild-type, activating mutations~2-5 nMFirst-generation inhibitor; susceptible to T790M resistance.[8]
AfatinibCovalent IrreversibleWild-type, activating mutations, T790M~0.5 nMSecond-generation inhibitor; potent but can have side effects due to wild-type inhibition.[9][10]
OsimertinibCovalent IrreversibleActivating mutations, T790M~1-15 nMThird-generation inhibitor; selective for mutant EGFR over wild-type.[9][10]

Experimental Validation of Covalent Binding

The covalent interaction between this compound and EGFR has been rigorously validated through several key experimental approaches. These methods provide direct and indirect evidence of the irreversible binding mechanism.

Key Experimental Techniques:
  • Mass Spectrometry (MS): Intact protein mass spectrometry is a direct method to confirm covalent adduct formation. By analyzing the mass of the EGFR protein before and after incubation with this compound, a mass shift corresponding to the molecular weight of the inhibitor confirms covalent binding.[11][12]

  • X-ray Crystallography: Co-crystallization of the EGFR kinase domain with this compound provides atomic-level detail of the interaction. The resulting crystal structure can visualize the covalent bond between the inhibitor and the Cys797 residue.[12]

  • Biochemical Kinase Assays: These assays measure the enzymatic activity of EGFR over time. For a covalent inhibitor like this compound, the inhibition will be time-dependent and will not be reversed by washout procedures, unlike reversible inhibitors.[2][7]

  • Cell-Based Assays (e.g., Western Blotting): These experiments assess the phosphorylation status of EGFR and downstream signaling proteins in cancer cell lines. Treatment with this compound leads to a sustained decrease in EGFR autophosphorylation that is not recovered after washing out the compound, demonstrating irreversible inhibition in a cellular context.[7]

Experimental Protocols

Below are detailed methodologies for the key experiments used to validate the covalent binding of this compound to EGFR.

Intact Protein Mass Spectrometry

Objective: To directly detect the covalent modification of EGFR by this compound.

Protocol:

  • Incubation: Recombinant human EGFR kinase domain is incubated with a molar excess of this compound in an appropriate buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT) for a specified time (e.g., 1 hour) at room temperature. A control sample with DMSO (vehicle) is prepared in parallel.

  • Sample Preparation: The reaction is quenched, and the protein sample is purified to remove unbound inhibitor, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Mass Analysis: The purified protein is then analyzed by electrospray ionization time-of-flight (ESI-TOF) mass spectrometry.

  • Data Analysis: The resulting mass spectra of the this compound-treated and control samples are compared. A mass increase in the treated sample corresponding to the molecular weight of this compound confirms the formation of a covalent adduct.

X-ray Crystallography

Objective: To visualize the covalent bond between this compound and Cys797 of EGFR at the atomic level.

Protocol:

  • Protein Expression and Purification: The EGFR kinase domain (wild-type or mutant) is expressed in a suitable system (e.g., insect or bacterial cells) and purified to high homogeneity.

  • Co-crystallization: The purified EGFR protein is incubated with an excess of this compound to ensure complete covalent modification. The complex is then subjected to crystallization screening using various precipitants, buffers, and additives.

  • Data Collection: Once suitable crystals are obtained, they are cryo-protected and subjected to X-ray diffraction at a synchrotron source.

  • Structure Determination and Refinement: The diffraction data is processed to determine the three-dimensional electron density map. The structure of the EGFR-CL-387785 complex is then built into the electron density and refined to high resolution. The final structure will show the covalent linkage between the sulfur atom of Cys797 and the reactive group of this compound.[12]

Washout Experiment in a Cell-Based Assay

Objective: To demonstrate the irreversible inhibition of EGFR signaling in cells.

Protocol:

  • Cell Culture and Treatment: A cancer cell line expressing EGFR (e.g., A431) is cultured to sub-confluency. The cells are then treated with this compound or a reversible EGFR inhibitor (e.g., gefitinib) for a defined period (e.g., 2 hours).

  • Washout: The drug-containing medium is removed, and the cells are washed multiple times with fresh, drug-free medium to remove any unbound inhibitor.

  • Stimulation and Lysis: After the washout, the cells are stimulated with EGF to induce EGFR autophosphorylation. Following stimulation, the cells are lysed to extract proteins.

  • Western Blot Analysis: The cell lysates are subjected to SDS-PAGE and transferred to a membrane. The levels of phosphorylated EGFR (pEGFR) and total EGFR are detected using specific antibodies.

  • Analysis: In cells treated with this compound, the levels of pEGFR will remain low even after washout and EGF stimulation, indicating irreversible inhibition. In contrast, cells treated with a reversible inhibitor will show recovery of pEGFR levels.

Visualizing the Molecular Interactions and Pathways

To further elucidate the mechanisms discussed, the following diagrams illustrate the EGFR signaling pathway, the covalent binding mechanism of this compound, and a typical experimental workflow for its validation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 Autophosphorylation PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT->Transcription Proliferation Cell Proliferation, Survival, Metastasis Transcription->Proliferation EGF EGF (Ligand) EGF->EGFR Binding & Dimerization

Caption: EGFR Signaling Pathways.[5]

Covalent_Binding_Mechanism EGFR_inactive EGFR (Inactive) + this compound Reversible_Complex Reversible EGFR::this compound Complex EGFR_inactive->Reversible_Complex Ki (Initial Binding) Covalent_Complex Irreversible Covalent Complex Reversible_Complex->Covalent_Complex kinact (Covalent Bond Formation)

Caption: Covalent Inhibition Mechanism.

Experimental_Workflow start Start biochem Biochemical Assays (Kinase Activity) start->biochem cell_based Cell-Based Assays (Signaling & Proliferation) start->cell_based mass_spec Mass Spectrometry (Adduct Formation) biochem->mass_spec xray X-ray Crystallography (Binding Mode) mass_spec->xray end Validation of Covalent Binding xray->end washout Washout Experiments (Irreversibility) cell_based->washout washout->end

Caption: Experimental Validation Workflow.

References

CL-387785: A Comparative Guide to its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL-387785 is a potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3][4] Its high affinity and covalent mechanism of action have made it a valuable tool in cancer research and a benchmark for the development of other targeted therapies. This guide provides a comprehensive overview of the selectivity profile of this compound against other kinases, supported by available experimental data and detailed methodologies.

Kinase Inhibition Profile of this compound

This compound is distinguished by its high potency and selectivity for EGFR. In vitro studies have demonstrated its ability to inhibit EGFR with an IC50 value of 370 pM.[1][2][4] The compound also exhibits inhibitory activity against other members of the ErbB family, notably ErbB2.[5]

Table 1: IC50 Values of this compound against Key Kinases

KinaseIC50 (nM)Comments
EGFR0.37High potency, irreversible inhibition.[1][2][4]
ErbB2Data not consistently quantified in public sources, but inhibitory activity is noted.[5]Also a member of the ErbB family of receptor tyrosine kinases.

Note: The lack of a broad kinase panel screening data in the public domain limits a more extensive comparison.

Experimental Protocols

The determination of the kinase inhibitory activity of this compound is typically performed using in vitro kinase assays. A common method is the radiometric assay, which measures the transfer of a radiolabeled phosphate group from ATP to a substrate peptide by the kinase.

Radiometric Kinase Assay for EGFR Inhibition

This protocol outlines a standard procedure for determining the IC50 value of this compound against EGFR.

Materials:

  • Recombinant human EGFR kinase domain

  • Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

  • This compound

  • [γ-³³P]ATP

  • Assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 2 mM MnCl₂, 0.1 mM Na₃VO₄, 1 mM DTT)

  • 96-well filter plates

  • Phosphoric acid (for washing)

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO and then dilute further in the assay buffer.

  • Kinase Reaction:

    • Add the recombinant EGFR kinase to the wells of a 96-well plate.

    • Add the diluted this compound to the wells and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for covalent bond formation.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and [γ-³³P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

  • Termination and Washing: Stop the reaction by adding phosphoric acid. Wash the filter plates multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the amount of radioactivity incorporated into the substrate peptide using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the experimental process and the biological context of this compound's action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Serial Dilution of this compound Serial Dilution of this compound Incubation (Inhibitor + Kinase) Incubation (Inhibitor + Kinase) Serial Dilution of this compound->Incubation (Inhibitor + Kinase) Recombinant EGFR Kinase Recombinant EGFR Kinase Recombinant EGFR Kinase->Incubation (Inhibitor + Kinase) Substrate & [γ-³³P]ATP Substrate & [γ-³³P]ATP Reaction Initiation Reaction Initiation Substrate & [γ-³³P]ATP->Reaction Initiation Incubation (Inhibitor + Kinase)->Reaction Initiation Termination & Washing Termination & Washing Reaction Initiation->Termination & Washing Scintillation Counting Scintillation Counting Termination & Washing->Scintillation Counting IC50 Determination IC50 Determination Scintillation Counting->IC50 Determination

Caption: Experimental workflow for determining the IC50 of this compound against EGFR.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Transcription Gene Transcription ERK->Gene Transcription Akt Akt PI3K->Akt Akt->Gene Transcription CL387785 This compound CL387785->EGFR EGF EGF EGF->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound.

Conclusion

This compound is a highly potent and selective irreversible inhibitor of EGFR. Its primary application in research and drug development stems from its well-characterized activity against this key oncogenic driver. While its inhibitory effects on other kinases, such as ErbB2, are noted, a comprehensive quantitative selectivity profile across the kinome is not widely available in the public domain. The provided experimental protocol for determining EGFR inhibition offers a standardized method for evaluating the potency of this compound and similar compounds. The diagrams illustrate the workflow for such an assay and the biological pathway targeted by this inhibitor. For researchers requiring a broader understanding of this compound's off-target effects, further investigation through dedicated kinase panel screening services would be necessary.

References

Cross-reactivity of EKI-785 with other receptor tyrosine kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

EKI-785, also known as CL-387,785, is a highly potent and specific irreversible inhibitor of the Epidermal Growth factor Receptor (EGFR), a key player in numerous cancers. With a half-maximal inhibitory concentration (IC50) in the picomolar range, EKI-785 stands out for its remarkable affinity and selective action against its primary target. This guide provides a comparative analysis of EKI-785's cross-reactivity profile against other receptor tyrosine kinases (RTKs), supported by available experimental data, to aid researchers and drug development professionals in their evaluation of this compound.

High Potency Against EGFR

Biochemical assays have consistently demonstrated the exceptional potency of EKI-785 against EGFR. Studies have reported an IC50 value of approximately 370 pM, indicating a very strong and specific interaction with the EGFR kinase domain.[1][2][3][4][5] This irreversible inhibitor covalently binds to a specific cysteine residue within the ATP-binding site of EGFR, leading to a sustained blockade of its signaling activity.

Cross-Reactivity Profile

While EKI-785 is renowned for its selectivity for EGFR, understanding its potential interactions with other kinases is crucial for a comprehensive assessment of its biological activity and potential off-target effects.

Activity Against the ErbB Family

EKI-785 has been observed to inhibit cell proliferation in cell lines that overexpress c-erbB-2 (HER2), another member of the ErbB family of receptor tyrosine kinases.[4] This suggests a degree of cross-reactivity with HER2. However, detailed quantitative biochemical data, such as a specific IC50 value for HER2, is not consistently reported in publicly available literature, making a direct potency comparison challenging. Further investigation is warranted to fully characterize the inhibitory profile of EKI-785 against other members of the ErbB family, including HER3 and HER4.

Broader Kinase Selectivity

To provide a clear comparison, the following table summarizes the available quantitative data on EKI-785's inhibitory activity. The lack of data for other RTKs highlights an area where further research is needed for a complete understanding of EKI-785's selectivity.

Kinase TargetIC50 (pM)Comments
EGFR 370 Primary Target. High Potency. [1][2][3][4][5]
c-erbB-2 (HER2)Data Not AvailableInhibits proliferation of overexpressing cell lines, suggesting activity.[4]
Other RTKsData Not Available

Experimental Methodologies

The determination of EKI-785's inhibitory activity against EGFR is typically performed using a radiometric kinase assay. The following is a detailed protocol representative of such an assay.

Radiometric EGFR Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of EKI-785 against EGFR.

Materials:

  • Recombinant human EGFR kinase domain

  • EKI-785 (CL-387,785)

  • ATP (Adenosine Triphosphate), [γ-³²P]ATP

  • Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT, 0.1 mg/mL BSA)

  • 96-well filter plates

  • Phosphoric acid (for washing)

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of EKI-785 in DMSO, and then dilute further in the assay buffer to the desired final concentrations.

  • Reaction Setup: In each well of a 96-well plate, add the assay buffer, the substrate peptide, and the diluted EKI-785 or vehicle control (DMSO).

  • Enzyme Addition: Add the recombinant EGFR kinase to each well to initiate the pre-incubation. Incubate for a specified time (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of Kinase Reaction: Start the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP to each well.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination and Washing: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter plate and wash several times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Signal Detection: After drying the filter plate, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of incorporated ³²P is proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the EKI-785 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the EGFR Signaling Pathway and Assay Workflow

To further illustrate the context of EKI-785's action and the experimental procedure, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds EKI785 EKI-785 EKI785->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of EKI-785.

Kinase_Assay_Workflow A 1. Prepare Serial Dilution of EKI-785 B 2. Add Assay Buffer, Substrate, and EKI-785 to Plate A->B C 3. Add EGFR Enzyme (Pre-incubation) B->C D 4. Add ATP/[γ-³²P]ATP (Start Reaction) C->D E 5. Incubate at 30°C D->E F 6. Stop Reaction & Wash E->F G 7. Measure Radioactivity (Scintillation Counting) F->G H 8. Analyze Data & Determine IC50 G->H

Caption: Workflow for a radiometric kinase inhibition assay.

References

Safety Operating Guide

Personal protective equipment for handling cl-387785

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of CL-387785, a potent and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR). Adherence to these procedures is essential to ensure personnel safety and maintain a secure laboratory environment.

Compound Information and Hazard Assessment

This compound is a highly potent research compound that irreversibly binds to its target.[1][2][3] Due to its mechanism of action, it should be handled with extreme care as it may have biological effects even at low concentrations. While a specific Safety Data Sheet (SDS) is not publicly available, its classification as a potent, cell-permeable, and irreversible EGFR inhibitor necessitates treating it as a hazardous substance. All personnel must be trained on the potential hazards and proper handling procedures before working with this compound.

Key Chemical and Physical Properties:

PropertyValue
Molecular Formula C₁₈H₁₃BrN₄O[1]
Molecular Weight 381.23 g/mol [1][2]
Appearance Solid powder
Storage Powder: -20°C for up to 3 years. In solvent: -80°C for up to 2 years.[1][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound in solid or solution form.

Summary of Required Personal Protective Equipment:

TaskRequired PPE
Weighing and preparing stock solutions - Disposable, low-permeability gown with back closure- Double-gloving with chemotherapy-rated gloves (ASTM D6978)- N95 or higher respirator- Chemical splash goggles and face shield
Handling solutions (dilutions, cell culture) - Disposable, low-permeability gown with back closure- Double-gloving with chemotherapy-rated gloves- Chemical splash goggles
Waste Disposal - Disposable, low-permeability gown with back closure- Double-gloving with chemotherapy-rated gloves- Chemical splash goggles

PPE Donning and Doffing Workflow:

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 Hand Hygiene Don2 Gown Don1->Don2 Don3 Respirator Don2->Don3 Don4 Goggles/Face Shield Don3->Don4 Don5 Outer Gloves Don4->Don5 Doff1 Outer Gloves Doff2 Gown Doff1->Doff2 Doff3 Hand Hygiene Doff2->Doff3 Doff4 Goggles/Face Shield Doff3->Doff4 Doff5 Respirator Doff4->Doff5 Doff6 Inner Gloves Doff5->Doff6 Doff7 Final Hand Hygiene Doff6->Doff7

Caption: Sequential workflow for donning and doffing PPE.

Operational Plans: Handling and Experimental Protocols

a. Engineering Controls:

  • Weighing: Always handle solid this compound in a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.

  • Solution Preparation and Handling: All work with solutions of this compound should be conducted in a chemical fume hood or a Class II biological safety cabinet, depending on the experimental context (e.g., cell culture).

b. Stock Solution Preparation Protocol:

This protocol is for preparing a 10 mM stock solution in DMSO.

  • Preparation: Ensure all necessary PPE is donned correctly. Assemble all required equipment (vortex mixer, calibrated pipettes, sterile microcentrifuge tubes) inside the chemical fume hood.

  • Weighing: Tare a sterile, tared microcentrifuge tube on a calibrated analytical balance inside the fume hood. Carefully add the desired amount of this compound powder.

  • Solubilization: Based on the molecular weight of 381.23 g/mol , calculate the required volume of DMSO. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.81 mg of this compound. Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.

  • Mixing: Cap the tube securely and vortex until the solid is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in clearly labeled, dated, and sealed tubes. Store at -20°C or -80°C as per the stability data.[3]

Experimental Workflow for Handling this compound:

Experimental_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don appropriate PPE B Prepare work area in fume hood A->B C Weigh solid this compound B->C D Prepare stock solution C->D E Perform serial dilutions D->E F Add to experimental system E->F G Decontaminate surfaces F->G H Segregate waste G->H J Dispose of waste in designated containers H->J I Doff PPE I->J Disposal_Plan Start Experiment Complete Segregate Segregate Waste (Solid vs. Liquid) Start->Segregate Solid_Waste Solid Waste Container (Gloves, Tips, etc.) Segregate->Solid_Waste Liquid_Waste Liquid Waste Container (Solutions, Media) Segregate->Liquid_Waste Seal_Label Seal and Label Containers Solid_Waste->Seal_Label Liquid_Waste->Seal_Label Decon Decontaminate Work Area Decon->Seal_Label EHS Contact EHS for Pickup Seal_Label->EHS End Disposal Complete EHS->End

References

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cl-387785
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
cl-387785

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.